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(2R)-2-Ethynylazetidine

Cat. No.: B15204341
M. Wt: 81.12 g/mol
InChI Key: ZZDARAJSBNOCGZ-YFKPBYRVSA-N
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Description

(2R)-2-Ethynylazetidine is a chiral azetidine derivative of high interest in pharmaceutical research and development . This compound serves as a versatile synthetic intermediate and key building block for constructing more complex molecules. Its structure combines a strained four-membered azetidine ring with a reactive ethynyl (acetylene) group at the chiral (2R) position, making it a valuable precursor for click chemistry and other bioconjugation applications. While specific data on this exact compound is limited, research on structurally similar ethynyl-substituted nitrogen heterocycles indicates potential application as an ALDH-2 inhibitor . ALDH-2 (Mitochondrial Aldehyde Dehydrogenase) is a key enzyme in alcohol metabolism, and its inhibitors are investigated for the treatment of substance addiction, including alcohol and cocaine dependence . The chiral nature of this compound is critical for studies in stereoselective synthesis and for creating enantiomerically pure compounds to explore specific biological interactions. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N B15204341 (2R)-2-Ethynylazetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

(2R)-2-ethynylazetidine

InChI

InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m0/s1

InChI Key

ZZDARAJSBNOCGZ-YFKPBYRVSA-N

Isomeric SMILES

C#C[C@H]1CCN1

Canonical SMILES

C#CC1CCN1

Origin of Product

United States

Foundational & Exploratory

(2R)-2-Ethynylazetidine CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Ethynylazetidine is a chiral heterocyclic compound featuring a strained four-membered azetidine ring substituted with an ethynyl group. This unique structural motif makes it a valuable building block in medicinal chemistry and drug discovery, offering a rigid scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications.

Core Properties

This compound is a relatively novel compound, and as such, extensive peer-reviewed data on its physical and chemical properties is limited. The following tables summarize the available information for the free base and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2306254-10-2
Molecular Formula C₅H₇N
Molecular Weight 81.12 g/mol
Appearance Not specified
Melting Point Not available
Boiling Point Not available
Solubility Not specified
pKa Not available

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 2306254-11-3
Molecular Formula C₅H₈ClN
Molecular Weight 117.58 g/mol
Appearance Not specified
Melting Point Not available
Boiling Point Not available
Solubility Not specified

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, suggesting it may be a specialty chemical available from a limited number of suppliers or synthesized via proprietary methods. However, general synthetic strategies for substituted azetidines often involve multi-step sequences starting from readily available chiral precursors.

A plausible synthetic approach could involve the following conceptual steps, as illustrated in the workflow diagram below. This is a generalized representation and specific reagents and conditions would require optimization.

G Conceptual Synthetic Workflow for this compound A Chiral Precursor (e.g., (R)-N-protected-azetidine-2-carboxylic acid) B Functional Group Interconversion A->B Reduction/Activation C Introduction of the Ethynyl Moiety B->C Alkynylation D Deprotection C->D Removal of Protecting Group E This compound D->E

Figure 1: A generalized synthetic workflow for this compound.

Note: This diagram represents a conceptual pathway. The actual synthesis may involve different protecting groups, reagents, and reaction conditions.

Spectroscopic Data

While comprehensive, publicly available spectroscopic data with detailed peak assignments for this compound is scarce, some suppliers indicate the availability of NMR spectra upon request. For structurally similar compounds, the following characteristic signals would be expected:

  • ¹H NMR: Resonances for the protons on the azetidine ring, a signal for the acetylenic proton, and signals corresponding to any protecting groups used in the synthesis.

  • ¹³C NMR: Signals for the carbons of the azetidine ring and the two carbons of the ethynyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared Spectroscopy: A characteristic absorption band for the C≡C triple bond.

Biological Activity and Signaling Pathways

The specific biological activity and mechanism of action of this compound have not been extensively reported in the public domain. However, the azetidine ring is a known pharmacophore present in various biologically active molecules. The introduction of an ethynyl group provides a reactive handle for further chemical modifications, such as "click chemistry," which is widely used in drug discovery to link molecular fragments.

Given the structural motifs, potential areas of investigation for the biological activity of this compound and its derivatives could include:

  • Enzyme Inhibition: The strained azetidine ring and the reactive ethynyl group could potentially interact with the active sites of various enzymes.

  • Receptor Binding: The rigid azetidine scaffold can be used to orient functional groups in a specific manner for interaction with biological receptors.

At present, there is no specific signaling pathway that has been directly associated with this compound in published literature.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound or its salts. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising chiral building block for the synthesis of novel chemical entities in drug discovery and development. While detailed public information on its properties and synthesis is currently limited, its unique structural features suggest significant potential for the creation of new therapeutic agents. Further research into its synthesis, properties, and biological activities is warranted to fully explore its utility in medicinal chemistry.

An In-Depth Technical Guide to the Synthesis and Characterization of (2R)-2-Ethynylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (2R)-2-Ethynylazetidine, a valuable building block in medicinal chemistry. The document details a plausible multi-step synthetic route, including experimental protocols and characterization data for key intermediates and the final product.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence starting from the commercially available N-Boc-(2R)-azetidine-2-carboxylic acid. The pathway involves the formation of an aldehyde intermediate, followed by an Ohira-Bestmann reaction to introduce the ethynyl group, and finally, deprotection of the Boc group to yield the target compound.

Synthesis_Pathway A N-Boc-(2R)-azetidine-2-carboxylic acid B N-Boc-(2R)-2-formylazetidine A->B Reduction C N-Boc-(2R)-2-ethynylazetidine B->C Ohira-Bestmann Reaction D This compound C->D N-Boc Deprotection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-(2R)-2-formylazetidine

The first step involves the reduction of the carboxylic acid functionality of N-Boc-(2R)-azetidine-2-carboxylic acid to an aldehyde. A common method for this transformation is the conversion of the carboxylic acid to a Weinreb amide followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

Experimental Protocol:

  • Weinreb Amide Formation: To a solution of N-Boc-(2R)-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq) followed by a base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up: Wash the reaction mixture with aqueous HCl (1M), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.

  • Reduction to Aldehyde: Dissolve the crude Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 1-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(2R)-2-formylazetidine.

Synthesis of N-Boc-(2R)-2-ethynylazetidine (Ohira-Bestmann Reaction)

The Ohira-Bestmann reaction provides a one-pot method for the conversion of aldehydes to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent).

Experimental Protocol:

  • To a solution of N-Boc-(2R)-2-formylazetidine (1.0 eq) in methanol (MeOH) at 0 °C, add anhydrous potassium carbonate (K2CO3) (2.0 eq).

  • Add the Ohira-Bestmann reagent (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(2R)-2-ethynylazetidine.

Synthesis of this compound (N-Boc Deprotection)

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Experimental Protocol:

  • Dissolve N-Boc-(2R)-2-ethynylazetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in a minimal amount of water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or ethyl acetate. To obtain the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble HCl gas through the solution or add a solution of HCl in a compatible solvent.

  • Purification: The resulting salt can often be purified by precipitation or crystallization.

Characterization Data

The following tables summarize the expected characterization data for the key compounds.

Table 1: Characterization Data for N-Boc-(2R)-2-ethynylazetidine

Technique Expected Data
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm, 9H), the azetidine ring protons (multiplets), and the terminal alkyne proton (singlet, ~2.0-2.5 ppm, 1H).
¹³C NMR Resonances for the Boc protecting group (quaternary carbon ~80 ppm and methyl carbons ~28 ppm), the azetidine ring carbons, and the two sp-hybridized carbons of the ethynyl group (~70-85 ppm).
Mass Spec (ESI-MS) Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the compound.

Table 2: Characterization Data for this compound

Technique Expected Data
¹H NMR Signals for the azetidine ring protons (multiplets) and the terminal alkyne proton (singlet). The NH proton may appear as a broad singlet.
¹³C NMR Resonances for the azetidine ring carbons and the two sp-hybridized carbons of the ethynyl group.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak corresponding to the molecular weight of the free base.
Chiral HPLC A single peak should be observed under appropriate chiral stationary phase and mobile phase conditions, confirming the enantiomeric purity.

Visualization of Experimental Workflow

The overall experimental workflow can be visualized as a sequence of key operations.

Experimental_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Ohira-Bestmann Reaction cluster_step3 Step 3: Deprotection A1 Reaction Setup: N-Boc-(2R)-azetidine-2-carboxylic acid, reagents in DCM A2 Work-up & Extraction A1->A2 A3 Purification: Flash Chromatography A2->A3 B1 Reaction Setup: Aldehyde, K2CO3, Ohira-Bestmann reagent in MeOH A3->B1 Intermediate B2 Work-up & Extraction B1->B2 B3 Purification: Flash Chromatography B2->B3 C1 Reaction Setup: N-Boc-protected alkyne, TFA in DCM B3->C1 Intermediate C2 Solvent Removal C1->C2 C3 Isolation: Precipitation/Crystallization C2->C3 D This compound C3->D Final Product

Caption: A high-level overview of the experimental workflow.

Conclusion

This technical guide outlines a robust and practical synthetic route to this compound. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers in the field of drug discovery and development to synthesize and utilize this important chiral building block. Adherence to the described procedures and careful monitoring of the reactions are crucial for successful outcomes.

In-depth Technical Guide on (2R)-2-Ethynylazetidine: Information Currently Unavailable in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, a detailed in-depth technical guide on the synthesis and biological activity of (2R)-2-Ethynylazetidine cannot be provided at this time due to the absence of specific, publicly available experimental data.

This compound is a heterocyclic organic compound with the IUPAC name This compound . Its chemical structure consists of a four-membered azetidine ring substituted with an ethynyl group at the second position, with the stereochemistry at this position being of the (R) configuration.

Furthermore, there is a significant lack of publicly accessible information regarding the biological activity of this compound. To construct a meaningful technical guide for researchers and drug development professionals, quantitative data from biological assays are essential. This would typically include, but is not limited to:

  • Potency and Efficacy Data: Metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values from relevant cellular or biochemical assays.

  • Mechanism of Action Studies: Investigations into the specific biological targets and signaling pathways modulated by the compound.

  • Pharmacokinetic and Pharmacodynamic Properties: Data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effects on the body over time.

Without such data, it is not possible to create the requested structured data tables or to visualize any relevant signaling pathways or experimental workflows using Graphviz, as stipulated in the core requirements.

(2R)-2-Ethynylazetidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Ethynylazetidine is a chiral, saturated heterocyclic compound containing a strained four-membered azetidine ring and a reactive terminal alkyne (ethynyl group). This unique combination of functionalities makes it a potentially valuable building block in medicinal chemistry and drug discovery. The rigid azetidine scaffold can introduce favorable three-dimensional structural properties into molecules, while the ethynyl group offers a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and nucleophilic additions. This document provides a summary of the known properties of this compound.

Molecular Properties

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₇N[1]
Molecular Weight 81.12 g/mol [1]
CAS Number 2306254-10-2[1]
Chirality (2R)
InChI Key ZZDARAJSBNOCGZ-YFKPBYRVSA-N[1]

Note: The hydrochloride salt of this compound has a molecular formula of C₅H₈ClN and a molecular weight of 117.58 g/mol .

Experimental Data

As of the latest literature review, detailed experimental protocols, specific biological activity data, and defined signaling pathways for this compound are not extensively reported in publicly accessible scientific literature. The compound is primarily available through chemical suppliers, indicating its role as a building block for further chemical synthesis.

Potential Synthetic Applications

The structural features of this compound suggest its utility in the synthesis of more complex molecules. The following diagram illustrates a logical workflow for its potential application in the synthesis of a hypothetical drug candidate.

G A This compound (Starting Material) B Functionalization of Azetidine Nitrogen A->B e.g., Boc protection D Protected Azetidine Intermediate B->D C Modification of Ethynyl Group E Coupling Reaction (e.g., Click Chemistry) C->E D->E F Deprotection E->F G Final Drug Candidate F->G

Caption: A potential synthetic workflow utilizing this compound.

Experimental Considerations:

  • Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a reactive nucleophile. In many synthetic routes, it would likely require protection (e.g., as a Boc or Cbz carbamate) to prevent unwanted side reactions during the manipulation of the ethynyl group.

  • Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group.

    • Click Chemistry: It can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC or SPAAC) to form triazoles, which are common linkages in drug molecules.

    • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, enabling the introduction of aromatic systems.

    • Nucleophilic Addition: The acidic proton of the terminal alkyne can be removed by a strong base to form an acetylide, which can then act as a nucleophile.

Logical Relationship of Functional Groups to Bioactivity

The azetidine ring and the ethynyl group can both contribute to the biological activity of a final compound. The following diagram illustrates the logical relationship between these structural components and their potential impact on pharmacological properties.

G cluster_0 Molecular Scaffolds cluster_1 Physicochemical & Pharmacokinetic Properties cluster_2 Potential Biological Outcomes A This compound Azetidine Ring Ethynyl Group B Improved Solubility Metabolic Stability 3D Conformation A:f1->B C Covalent Bonding Potential Linker for Conjugation Bioorthogonal Labeling A:f2->C D Enhanced Target Binding & Selectivity B->D C->D E Targeted Drug Delivery & Imaging C->E

Caption: Relationship between the functional moieties of this compound and potential pharmacological properties.

Conclusion

References

The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational constraints, ability to introduce three-dimensionality, and favorable physicochemical properties have captured the attention of drug discovery programs worldwide. This guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and the ever-expanding role of substituted azetidines in the quest for novel therapeutics.

A Historical Perspective: From a Synthetic Curiosity to a Key Pharmacophore

The journey of azetidines began in the late 19th century. The first synthesis of the parent azetidine ring was reported in 1888 by Gabriel and Weiner.[2] However, for many decades, the strained four-membered ring was considered more of a synthetic curiosity than a valuable building block.

A pivotal moment in the history of azetidines was the isolation and characterization of the naturally occurring L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955.[3] This discovery demonstrated that the azetidine motif was not merely a laboratory construct but also a component of natural products, hinting at its potential biological relevance.

The latter half of the 20th century saw a gradual increase in interest in azetidine chemistry, with the development of new synthetic methods. However, it was in the late 20th and early 21st centuries that the true potential of substituted azetidines in drug discovery was realized. The incorporation of the azetidine moiety into drug candidates was found to improve metabolic stability, aqueous solubility, and target-binding affinity. Today, several approved drugs, including the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, feature the azetidine scaffold, solidifying its status as a key pharmacophore.[2]

Key Synthetic Strategies for Substituted Azetidines

The inherent ring strain of the azetidine core presents both a challenge and an opportunity for synthetic chemists. A variety of synthetic methodologies have been developed to construct and functionalize this important scaffold.

Intramolecular Cyclization

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.

A notable example is the Couty azetidine synthesis , which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols. This method has been widely adopted for the synthesis of a variety of enantiopure azetidines.

[2+2] Cycloadditions

[2+2] cycloaddition reactions offer a direct route to the azetidine core. The aza Paterno-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, has emerged as a powerful tool for the synthesis of functionalized azetidines.[4][5] While early examples were often limited in scope, recent advances using visible-light photocatalysis have significantly expanded the utility of this transformation.[6]

Ring Expansion and Contraction Reactions

Ring expansion of aziridines and ring contraction of pyrrolidines provide alternative pathways to substituted azetidines. The reaction of rhodium-bound carbenes with strained methylene aziridines can lead to a formal [3+1] ring expansion to yield highly substituted methylene azetidines.[7] Conversely, ring contraction of α-bromo-N-sulfonylpyrrolidinones can afford α-acylated azetidines.

Substituted Azetidines in Medicinal Chemistry: A Showcase of Biological Activity

The rigid nature of the azetidine ring allows for precise positioning of substituents in three-dimensional space, making it an attractive scaffold for targeting specific biological macromolecules.

Enzyme Inhibition

Substituted azetidines have been successfully employed as inhibitors of various enzyme classes. For instance, azetidine-containing compounds have shown potent inhibitory activity against Janus kinases (JAKs), a family of enzymes involved in inflammatory signaling.[8]

G-Protein Coupled Receptor (GPCR) Modulation

The azetidine motif has also been incorporated into ligands for G-protein coupled receptors. Azelnidipine, a dihydropyridine calcium channel blocker containing an azetidine ring, is a notable example. It functions by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[9]

Bioisosteric Replacement

In drug design, the azetidine ring is often used as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, or even for acyclic fragments. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.

Quantitative Data on Bioactive Substituted Azetidines

The following tables summarize the biological activities of representative substituted azetidines, highlighting their potential in various therapeutic areas.

Compound IDTargetAssayIC50 (nM)Reference
Tofacitinib JAK1/3Kinase Assay1.2 / 1.1[8]
Cobimetinib MEK1Kinase Assay4.2[10]
Azetidine Derivative 1 GABA Transporter 1 (GAT1)Uptake Inhibition2010[11]
Azetidine Derivative 2 GABA Transporter 3 (GAT3)Uptake Inhibition15300[11]
TZT-1027 Analog 1a A549 (cell line)Antiproliferative2.2[12]
TZT-1027 Analog 1a HCT116 (cell line)Antiproliferative2.1[13]
Compound IDTest OrganismActivityMIC (µg/mL)Reference
Azetidin-2-one Derivative A M. tuberculosis H37RvAntitubercular1.56[14]
Azetidin-2-one Derivative B M. tuberculosis H37RvAntitubercular0.78[14]
Azetidin-2-one Derivative 5d S. aureusAntibacterial6.25[7]
Azetidin-2-one Derivative 5h C. albicansAntifungal12.5[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted azetidine precursors and their subsequent elaboration.

Synthesis of L-Azetidine-2-Carboxylic Acid[3][16]

This procedure outlines a multi-step synthesis starting from γ-butyrolactone.

Step 1: Bromination and Esterification γ-Butyrolactone is treated with bromine in the presence of a suitable catalyst to afford α-bromo-γ-butyrolactone. Subsequent reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst yields the corresponding methyl ester.

Step 2: Cyclization The α-bromo ester is reacted with a nitrogen source, such as ammonia or a primary amine, to induce intramolecular cyclization, forming the azetidine ring.

Step 3: Hydrogenation If a protecting group is used on the nitrogen, it is removed via hydrogenation to yield the free azetidine.

Step 4: Resolution The racemic mixture of azetidine-2-carboxylic acid is resolved using a chiral resolving agent to obtain the desired L-enantiomer.

Aza Paterno-Büchi Reaction for Azetidine Synthesis[6]

This protocol describes a visible-light-mediated intermolecular [2+2] cycloaddition.

General Procedure: To an oven-dried vial equipped with a magnetic stir bar is added the imine (1.0 equiv.), the alkene (2.0-5.0 equiv.), and the photocatalyst (e.g., an iridium complex, 1-5 mol%). The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane) is added via syringe. The reaction mixture is then stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for 12-48 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired azetidine.

Synthesis of 3-Aryl-Azetidines via Intramolecular Cyclization[17][18]

This procedure details the synthesis of 3-aryl-azetidines from β-amino alcohols.

Step 1: N-Arylation The starting β-amino alcohol is subjected to a copper-catalyzed N-arylation with an appropriate aryl halide.

Step 2: N-Cyanomethylation The resulting N-aryl-β-amino alcohol is then reacted with chloroacetonitrile to introduce the cyanomethyl group on the nitrogen atom.

Step 3: Mesylation and Ring Closure The hydroxyl group of the N-aryl-N-cyanomethyl-β-amino alcohol is converted to a good leaving group, typically a mesylate, by treatment with methanesulfonyl chloride in the presence of a base. The subsequent intramolecular cyclization is induced by a stronger base to afford the 3-aryl-azetidine.

Ring Expansion of Aziridines to Azetidines[7]

This method describes a rhodium-catalyzed [3+1] ring expansion of methylene aziridines.

General Procedure: To a solution of the methylene aziridine (1.0 equiv.) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) at a specified temperature is added a solution of the diazo compound (1.1-1.5 equiv.) in the same solvent dropwise over a period of several hours using a syringe pump. The reaction is stirred at that temperature until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo, and the residue is purified by column chromatography on silica gel to give the corresponding methylene azetidine.

Visualizing the Mechanism of Action: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by prominent azetidine-containing drugs.

MAPK_ERK_Pathway Figure 1. The MAPK/ERK Signaling Pathway and the Mechanism of Cobimetinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Cobimetinib Cobimetinib Cobimetinib->MEK

Figure 1. Mechanism of action of Cobimetinib in the MAPK/ERK pathway.

Cobimetinib is a selective inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[10][15] This pathway is often constitutively activated in certain cancers, such as melanoma with BRAF mutations, leading to uncontrolled cell proliferation and survival.[10] By inhibiting MEK, cobimetinib blocks the downstream phosphorylation of ERK, thereby preventing the transcription of genes involved in tumor growth.[10][15]

L_type_Calcium_Channel Figure 2. Inhibition of L-type Calcium Channels by Azelnidipine cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytoplasm Cytoplasm L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx L_type_Ca_Channel->Ca_influx Azelnidipine Azelnidipine Azelnidipine->L_type_Ca_Channel Relaxation Vasodilation Azelnidipine->Relaxation Contraction Muscle Contraction Ca_influx->Contraction

Figure 2. Mechanism of action of Azelnidipine on L-type calcium channels.

Azelnidipine is a dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[9][14] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[9]

JAK_STAT_Pathway Figure 3. The JAK-STAT Signaling Pathway and the Mechanism of Tofacitinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding JAK->JAK STAT STAT JAK->STAT Phosphorylation Gene_Transcription Gene Transcription (Inflammation) STAT->Gene_Transcription Dimerization & Translocation Tofacitinib Tofacitinib Tofacitinib->JAK

Figure 3. Mechanism of action of Tofacitinib in the JAK-STAT pathway.

Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling cascade of numerous cytokines involved in inflammation and immune responses.[16][17] By blocking JAK activity, tofacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[15][18] This disruption of the JAK-STAT pathway ultimately leads to the downregulation of inflammatory gene expression.[16][18]

Conclusion

The story of substituted azetidines is a testament to the continuous evolution of medicinal chemistry. From its humble beginnings as a synthetic curiosity, the azetidine scaffold has risen to prominence as a versatile and valuable tool in the design of novel therapeutics. The ongoing development of innovative synthetic methodologies and a deeper understanding of its structure-activity relationships promise to further expand the role of substituted azetidines in addressing unmet medical needs. For researchers and drug development professionals, the azetidine ring represents a compelling and fruitful area of exploration with the potential to yield the next generation of innovative medicines.

References

An In-depth Technical Guide on the Biological Activity of Ethynylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of ethynylazetidine derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics. The document focuses on their primary known mechanism of action as modulators of nicotinic acetylcholine receptors (nAChRs) and explores other potential biological targets. It includes a compilation of available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Core Biological Activity: Modulation of Nicotinic Acetylcholine Receptors

Ethynylazetidine derivatives have emerged as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is highly expressed in the central nervous system. These receptors are ligand-gated ion channels that play a crucial role in various cognitive functions, and their dysfunction has been implicated in several neurological and psychiatric disorders.

One of the most well-characterized ethynylazetidine derivatives is Sazetidine-A . This compound has been identified as a highly potent partial agonist of the α4β2 nAChR[1]. As a partial agonist, Sazetidine-A binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine. This property is particularly advantageous in therapeutic applications as it can help to stabilize receptor activity without causing overstimulation, which can lead to receptor desensitization and potential side effects. The high affinity and selectivity of Sazetidine-A for the α4β2 subtype over other nAChR subtypes, such as the ganglionic α3β4 and the homomeric α7, make it an attractive candidate for CNS-targeted therapies[1]. The antidepressant-like effects observed with Sazetidine-A in preclinical models highlight its therapeutic potential[1].

While the ethynyl group is crucial for the high potency of these derivatives, it is also a source of potential metabolic instability. The acetylene bond can be susceptible to oxidation, which may lead to the formation of reactive metabolites[1]. This aspect is a key consideration in the further development and optimization of this class of compounds.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for representative azetidine derivatives acting on nAChRs. It is important to note that specific data for a wide range of ethynylazetidine derivatives is limited in the public domain, and the presented data for related compounds serves to provide a context for their potency.

CompoundTargetAssay TypeKi (nM)EC50 (nM)Reference
A-85380 (parent compound)α4β2 nAChRRadioligand Binding0.05-[1]
Isoxazole analog of Sazetidine-Aα4β2 nAChRRadioligand Binding0.736[1]

Potential for Monoamine Oxidase Inhibition

While the primary focus of research on ethynylazetidine derivatives has been on their interaction with nAChRs, the broader class of azetidine-containing compounds has been explored for other biological activities. One such area of interest is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

MAO inhibitors are an established class of antidepressants. Given the structural features of some azetidine derivatives, their potential to interact with the active site of MAO enzymes is a plausible area for investigation. However, at present, there is a lack of specific studies evaluating the MAO inhibitory activity of ethynylazetidine derivatives. Future research in this area could uncover novel dual-action compounds with both nAChR modulatory and MAO inhibitory properties, which could offer a synergistic approach to treating depression and other mood disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of ethynylazetidine derivatives.

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably transfected with α4 and β2 subunits).

  • Radioligand specific for the target receptor (e.g., [³H]-epibatidine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compounds (ethynylazetidine derivatives) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Cell-Based Functional Assay for nAChR Activity (Calcium Imaging)

This protocol measures the functional activity (agonist or antagonist) of test compounds by monitoring changes in intracellular calcium levels upon nAChR activation.

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y or HEK293 cells).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (ethynylazetidine derivatives).

  • A known nAChR agonist (e.g., acetylcholine or nicotine) for antagonist assays.

  • A fluorescence plate reader with an integrated fluid handling system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To measure agonist activity, add varying concentrations of the test compound to the cells and monitor the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.

  • To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a specific period. Then, add a fixed concentration of a known agonist (e.g., the EC50 concentration) and monitor the fluorescence response. A decrease in the agonist-induced fluorescence indicates antagonist activity.

  • Record the peak fluorescence intensity for each well.

  • For agonist assays, plot the fluorescence response against the logarithm of the test compound concentration to determine the EC50 and maximum efficacy.

  • For antagonist assays, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of ethynylazetidine derivatives.

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ethynylazetidine_Derivative Ethynylazetidine Derivative nAChR α4β2 nAChR Ethynylazetidine_Derivative->nAChR Binds to Orthosteric Site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Signaling pathway of ethynylazetidine derivatives at the α4β2 nAChR.

Experimental_Workflow_Binding_Assay Start Start: Prepare Reagents Incubation Incubate Membranes, Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis: Determine IC50 & Ki Counting->Analysis End End: Affinity Data Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Logical_Relationship_Drug_Development Compound Ethynylazetidine Derivative Target Biological Target (e.g., nAChR, MAO) Compound->Target Interacts with Activity Biological Activity (e.g., Agonism, Inhibition) Target->Activity Leads to Application Therapeutic Application (e.g., Antidepressant) Activity->Application Potential for

Caption: Logical relationship in the development of ethynylazetidine derivatives.

References

(2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R)-2-Ethynylazetidine is a chiral, four-membered nitrogen-containing heterocycle that has emerged as a promising building block for the synthesis of complex molecules in medicinal chemistry and drug discovery. The azetidine ring, a saturated heterocycle, is a desirable motif in drug design due to its ability to impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, to lead compounds. The presence of a reactive ethynyl group at the 2-position of the chiral azetidine scaffold provides a versatile handle for a variety of chemical transformations, making it a valuable tool for the construction of novel chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a novel building block in chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in the table below.

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₅H₇NC₅H₈ClN
Molecular Weight 81.12 g/mol 117.58 g/mol
CAS Number 2306254-10-22306254-11-3
Appearance Not specified in available literatureNot specified in available literature
Solubility Not specified in available literatureNot specified in available literature

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

Synthesis

A potential synthetic approach could involve the stereoselective functionalization of a suitable azetidine precursor. The following diagram illustrates a generalized, hypothetical synthetic pathway.

G cluster_0 Hypothetical Synthetic Pathway A Chiral Azetidine Precursor (e.g., N-protected-azetidin-2-one or 2-formylazetidine) B Introduction of the Ethynyl Group (e.g., Corey-Fuchs reaction, Seyferth-Gilbert homologation, or addition of a protected ethynyl nucleophile) A->B Stereoselective alkynylation C Deprotection/Final Modification B->C Removal of protecting groups D This compound C->D

Figure 1: A generalized, hypothetical synthetic workflow for the preparation of this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol for the synthesis of this compound based on common organic synthesis techniques. This protocol is for illustrative purposes only and has not been experimentally validated.

Step 1: Introduction of the Ethynyl Group (Corey-Fuchs Reaction)

  • To a solution of a suitable N-protected-(2R)-formylazetidine in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the Corey-Fuchs reagent (generated in situ from triphenylphosphine and carbon tetrabromide).

  • Stir the reaction mixture at an appropriate temperature (e.g., 0 °C to room temperature) for a sufficient time to allow for the formation of the corresponding dibromoalkene.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate in vacuo.

  • To the crude dibromoalkene dissolved in an anhydrous solvent, add a strong base (e.g., n-butyllithium or sodium amide) at low temperature (e.g., -78 °C) to effect the elimination and formation of the terminal alkyne.

  • After the reaction is complete, quench carefully with a proton source (e.g., water or saturated aqueous ammonium chloride).

  • Work up the reaction mixture as described previously and purify the N-protected-(2R)-2-ethynylazetidine by column chromatography.

Step 2: Deprotection

  • Dissolve the N-protected-(2R)-2-ethynylazetidine in a suitable solvent.

  • Add the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc protecting group, or catalytic hydrogenation for a Cbz group).

  • Stir the reaction at a suitable temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and any volatile byproducts in vacuo.

  • If the hydrochloride salt is desired, dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrogen chloride in the same or a compatible solvent.

  • Collect the precipitated this compound hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates. The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties, potentially improving the pharmacological profile of a molecule. The terminal alkyne functionality is particularly valuable as it can participate in a wide range of chemical transformations, including:

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the formation of 1,2,3-triazoles, which are common scaffolds in medicinal chemistry.

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, enabling the synthesis of complex molecular architectures.

  • Mannich-type Reactions: The acidic proton of the terminal alkyne can be utilized in reactions with imines to form propargylamines.

  • Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane, providing access to a wider range of structural diversity.

The following diagram illustrates the potential applications of this compound in the synthesis of diverse molecular scaffolds.

G cluster_1 Applications in Synthesis A This compound B Click Chemistry (with Azides) A->B C Sonogashira Coupling (with Aryl/Vinyl Halides) A->C D Mannich Reaction (with Imines) A->D E Reduction A->E F Triazole-containing Bioactive Molecules B->F G Aryl/Vinyl-substituted Azetidines C->G H Propargylamine Derivatives D->H I (2R)-2-Vinyl/Ethylazetidine Derivatives E->I

Figure 2: Potential synthetic transformations of this compound for the generation of diverse molecular scaffolds.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential applications in drug discovery. Its unique combination of a chiral, strained azetidine ring and a reactive terminal alkyne functionality provides chemists with a powerful tool to explore new chemical space and develop next-generation therapeutics. While detailed synthetic procedures and application data are not widely published, the fundamental reactivity of the azetidine and alkyne moieties suggests a broad range of potential transformations. Further research into the synthesis and utility of this promising building block is warranted and is expected to yield significant advances in the field of medicinal chemistry.

Unlocking Potential: A Technical Guide to (2R)-2-Ethynylazetidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Ethynylazetidine , a versatile building block, is gaining traction in medicinal chemistry for its role in creating novel therapeutics. Its strained four-membered azetidine ring and reactive terminal alkyne functionality offer unique structural and chemical properties, making it a valuable scaffold for library synthesis and targeted drug design. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and potential applications, with a focus on its utility in the development of next-generation kinase inhibitors.

Commercial Availability and Supplier Information

This compound is commercially available, primarily as its hydrochloride salt, which enhances its stability and handling. Researchers can procure this compound from various specialized chemical suppliers. The table below summarizes key information from a prominent supplier.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityStorage
BLD Pharm(R)-2-Ethynylazetidine hydrochloride2306254-11-3C₅H₈ClN117.58 g/mol ≥95%Inert atmosphere, 2-8°C

Table 1: Commercial Supplier Data for this compound Hydrochloride [1]

It is important to note that while the free base form, this compound (CAS: 2306254-10-2), is documented, the hydrochloride salt is the more common commercial offering.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and development.

PropertyValue
Molecular Formula C₅H₇N
Molecular Weight 81.12 g/mol
IUPAC Name This compound
SMILES C#C[C@H]1CCN1
InChI Key ZZDARAJSBNOCGZ-YFKPBYRVSA-N

Table 2: Physicochemical Data for this compound

Applications in Drug Discovery: A Focus on Kinase Inhibition

The unique structural features of this compound make it an attractive component for the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors. The azetidine moiety can serve as a rigid scaffold to orient functional groups towards the active site of the kinase, while the ethynyl group provides a versatile handle for various chemical modifications.

Role in Janus Kinase (JAK) Inhibitors

Patents in the field of medicinal chemistry have disclosed the use of azetidine derivatives in the development of potent and selective JAK inhibitors. These compounds are crucial in the treatment of autoimmune diseases, inflammatory conditions, and certain cancers. The incorporation of the this compound scaffold can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

Below is a conceptual workflow illustrating the integration of this compound into a drug discovery pipeline for developing novel JAK inhibitors.

G cluster_0 Scaffold Selection & Preparation cluster_1 Chemical Modification cluster_2 Library Synthesis & Screening cluster_3 Lead Optimization A This compound Scaffold B Click Chemistry (e.g., CuAAC with azides) A->B Functionalization C Sonogashira Coupling (with aryl halides) A->C Functionalization D Other Alkyne Reactions A->D Functionalization E Diverse Azetidine Library B->E Diversification C->E Diversification D->E Diversification F High-Throughput Screening (JAK1, JAK2, JAK3, TYK2) E->F Biological Evaluation G Structure-Activity Relationship (SAR) Studies F->G Hit Identification H ADME/Tox Profiling G->H Optimization I Lead Candidate H->I Selection

Figure 1: Drug discovery workflow for JAK inhibitors.

Experimental Protocols: Synthetic Methodologies

General Synthetic Approach for 2-Substituted Azetidines

A plausible synthetic route to 2-substituted azetidines often starts from a chiral amino alcohol. The workflow below outlines a general, conceptual pathway.

G A Chiral Amino Alcohol Precursor B Protection of Amino Group (e.g., Boc, Cbz) A->B C Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) B->C D Intramolecular Cyclization (Base-mediated) C->D E Protected 2-Substituted Azetidine D->E F Deprotection E->F G 2-Substituted Azetidine F->G

References

(2R)-2-Ethynylazetidine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (2R)-2-Ethynylazetidine is a specialized chemical for research and development purposes. This document is intended to provide a comprehensive overview of its safety, handling, and potential experimental considerations based on available data for azetidine derivatives and related compounds. A specific Safety Data Sheet (SDS) for this compound or its hydrochloride salt was not found in a comprehensive search of publicly available literature. Therefore, the safety and handling recommendations provided herein are based on the known hazards of similar chemical structures. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Chemical and Physical Properties

This compound is most commonly available as its hydrochloride salt. The properties of this salt are summarized in the table below.

PropertyValueReference
IUPAC Name This compound;hydrochloride[1]
CAS Number 2306254-11-3[1]
Molecular Formula C₅H₈ClN[1]
Molecular Weight 117.58 g/mol [1]
Canonical SMILES C#C[C@H]1CCN1.Cl[1]
InChIKey HSUQISAQVNWGLF-JEDNCBNOSA-N[1]
Storage Temperature Inert atmosphere, 2-8°C
Physical Appearance Not specified (likely a solid)

Hazard Identification and Safety Precautions

Based on the safety data for structurally related azetidine derivatives, this compound hydrochloride should be handled with care. The primary hazards associated with this class of compounds include:

  • Skin Irritation and Burns: Causes skin irritation and may cause severe skin burns in case of prolonged contact.

  • Serious Eye Damage: Can cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.

  • Potential for Sensitization: May cause an allergic skin reaction.

  • Toxicity: Some complex azetidine derivatives have been reported to be toxic in contact with skin and fatal if inhaled. Carcinogenicity has also been noted for some compounds in this family.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound and its derivatives.

EquipmentSpecification
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, an impervious apron or suit may be necessary.
Respiratory Protection All handling of solids and solutions should be done in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols and Handling

Hypothetical Synthesis of this compound Hydrochloride

Materials:

  • (R)-1-Boc-2-(hydroxymethyl)azetidine

  • Dess-Martin periodinane (DMP)

  • (Trimethylsilyl)acetylene

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Oxidation: To a solution of (R)-1-Boc-2-(hydroxymethyl)azetidine in anhydrous dichloromethane (DCM) at 0°C, add Dess-Martin periodinane portion-wise. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Alkynylation: Dissolve (trimethylsilyl)acetylene in anhydrous THF and cool to -78°C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of the crude aldehyde from the previous step in anhydrous THF dropwise. Stir at -78°C for 3 hours, then allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The resulting propargyl alcohol can be deprotected using a base such as potassium carbonate in methanol.

  • Cyclization and Deprotection: The subsequent steps would involve the conversion of the hydroxyl group to a leaving group (e.g., a mesylate) followed by intramolecular cyclization to form the azetidine ring. The Boc protecting group is then removed under acidic conditions.

  • Salt Formation: Dissolve the crude this compound free base in a minimal amount of anhydrous diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow

The following diagram illustrates a logical workflow for the handling and use of this compound in a research setting.

G storage Storage (Inert atmosphere, 2-8°C) weighing Weighing (In fume hood, with PPE) storage->weighing dissolution Dissolution (Anhydrous solvent) weighing->dissolution waste Waste Disposal (Follow institutional guidelines) weighing->waste reaction Reaction with Substrate (Inert atmosphere) dissolution->reaction dissolution->waste workup Aqueous Workup (Quenching, Extraction) reaction->workup reaction->waste purification Purification (e.g., Chromatography) workup->purification workup->waste analysis Analysis (NMR, MS, etc.) purification->analysis purification->waste

Caption: A typical experimental workflow for handling this compound.

Potential Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound have not been reported in the scientific literature. However, the ethynyl group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes. Azetidine scaffolds are present in a wide range of biologically active molecules, including antibacterials and enzyme inhibitors.

Given the structural motifs, it is plausible that this compound could be investigated as an inhibitor of enzymes such as kinases, proteases, or histone deacetylases (HDACs). The following diagram illustrates a hypothetical mechanism of action where an ethynyl-containing compound acts as an irreversible inhibitor of a kinase.

G ligand This compound (Inhibitor) binding Non-covalent Binding ligand->binding Enters active site kinase Kinase Active Site (with Cysteine residue) kinase->binding reaction Covalent Bond Formation (Michael Addition) binding->reaction inhibition Irreversible Inhibition reaction->inhibition Forms covalent adduct downstream Downstream Signaling Blocked inhibition->downstream

Caption: Hypothetical irreversible inhibition of a kinase by this compound.

Note: This proposed pathway is purely speculative and intended for illustrative purposes. The actual biological activity of this compound would need to be determined through rigorous experimental investigation.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. However, due to the limited availability of specific safety and biological data, it must be handled with the utmost care, assuming the hazards associated with similar reactive azetidine compounds. The information and protocols provided in this guide are intended to support safe and effective research practices. Researchers are strongly encouraged to consult institutional safety guidelines and to conduct a thorough risk assessment before beginning any experimental work with this compound.

References

Methodological & Application

Application Notes and Protocols for (2R)-2-Ethynylazetidine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for forging stable triazole linkages.[1][2] This reaction's modularity, high yields, and compatibility with a wide range of functional groups have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] (2R)-2-Ethynylazetidine is a chiral building block that incorporates a strained four-membered azetidine ring, a motif of increasing interest in medicinal chemistry due to its ability to impart unique physicochemical properties to bioactive molecules. The terminal alkyne functionality of this compound makes it an ideal substrate for CuAAC reactions, enabling its conjugation to a diverse array of azide-containing molecules to generate novel chemical entities with potential therapeutic applications.

These application notes provide an overview of the use of this compound in CuAAC, including representative experimental protocols and data. For practical laboratory applications, the N-Boc protected form, tert-butyl this compound-1-carboxylate, is often used to ensure stability and prevent side reactions involving the azetidine nitrogen.

Data Presentation

The following tables summarize representative quantitative data for the copper-catalyzed click reaction between N-Boc-(2R)-2-ethynylazetidine and various azides. The data provided are illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Reaction of N-Boc-(2R)-2-ethynylazetidine with Benzyl Azide

EntryCopper Source (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1CuSO₄·5H₂O (5) / Sodium Ascorbate (10)Nonet-BuOH/H₂O (1:1)1295
2CuI (2)NoneTHF892
3CuSO₄·5H₂O (1) / Sodium Ascorbate (5)THPTA (5)H₂O498
4Cu(MeCN)₄PF₆ (1)TBTA (1)CH₂Cl₂696

Table 2: Substrate Scope for the CuAAC Reaction of N-Boc-(2R)-2-ethynylazetidine

EntryAzideCopper Source (mol%)SolventTime (h)Yield (%)
11-Azido-4-methylbenzeneCuSO₄·5H₂O (5) / Sodium Ascorbate (10)t-BuOH/H₂O (1:1)1493
21-Azido-4-methoxybenzeneCuSO₄·5H₂O (5) / Sodium Ascorbate (10)t-BuOH/H₂O (1:1)1296
31-Azido-4-chlorobenzeneCuSO₄·5H₂O (5) / Sodium Ascorbate (10)t-BuOH/H₂O (1:1)1691
43-Azidopropan-1-olCuSO₄·5H₂O (2) / Sodium Ascorbate (5)H₂O697

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using CuSO₄/Sodium Ascorbate

This protocol describes a general procedure for the reaction of N-Boc-(2R)-2-ethynylazetidine with an organic azide using a common and reliable catalytic system.

Materials:

  • N-Boc-(2R)-2-ethynylazetidine

  • Organic azide (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve N-Boc-(2R)-2-ethynylazetidine (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water (to achieve a final concentration of approximately 0.1 M).

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq). The solution may turn a pale blue color.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq). The reaction mixture will typically turn from blue to a yellow or orange-brown color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1,2,3-triazole product.

Visualizations

Experimental Workflow for CuAAC

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve N-Boc-(2R)-2-ethynylazetidine and Azide in Solvent B Add CuSO4 Solution A->B C Add Sodium Ascorbate (Initiation) B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Work-up (Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G G cluster_reactants A [Cu(I)] B Copper(I) Acetylide A->B + R-C≡CH - H+ C Copper-Triazolide Intermediate B->C + R'-N3 C->A + H+ D 1,2,3-Triazole Product C->D Protonolysis R1 R-C≡CH R2 R'-N3 H_plus H+

References

Application Notes and Protocols for Protein Labeling with (2R)-2-Ethynylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Ethynylazetidine is a bioorthogonal chemical probe containing a terminal alkyne group. This functional group allows for covalent modification of target biomolecules, primarily proteins, through a highly selective and efficient reaction known as "click chemistry." Specifically, the ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form a stable triazole linkage with a molecule bearing an azide group. This methodology enables the precise attachment of various reporter tags, such as fluorophores, biotin, or mass tags, to proteins for visualization, isolation, and quantification.

These application notes provide detailed protocols for utilizing this compound in two primary protein labeling strategies: in vitro labeling of purified proteins and metabolic labeling of proteins in live cells.

Key Applications

  • Proteome Profiling: Identification and quantification of newly synthesized proteins.

  • Target Identification and Validation: Elucidation of small molecule-protein interactions.

  • Protein Visualization and Localization: Imaging of protein dynamics and localization within cellular compartments.

  • Protein Enrichment and Pull-down Assays: Isolation and identification of specific proteins from complex mixtures.

Data Presentation: Quantitative Parameters for Protein Labeling

The efficiency of protein labeling using this compound is dependent on the specific experimental conditions. The following tables provide typical ranges for key quantitative parameters.

Table 1: In Vitro Protein Labeling Parameters

ParameterTypical RangeNotes
Protein Concentration1 - 10 µMHigher concentrations can improve reaction kinetics.
This compound Concentration10 - 100 µMA 10 to 50-fold molar excess over the protein is recommended.
Azide-Probe Concentration1.5 - 2-fold molar excess over alkyneEnsures complete reaction with the labeled protein.
Copper (II) Sulfate (for CuAAC)50 - 100 µM
Reducing Agent (e.g., Sodium Ascorbate for CuAAC)500 - 1000 µMA 10-fold excess over copper is typical.
Copper Ligand (e.g., TBTA or THPTA for CuAAC)100 - 500 µMA 1:1 to 5:1 molar ratio with copper is common.
Incubation Time1 - 4 hoursCan be optimized based on protein reactivity.
TemperatureRoom Temperature (20-25°C)

Table 2: Metabolic Labeling Parameters in Cell Culture

ParameterTypical RangeNotes
Cell Density70-80% confluencyEnsures cells are in a metabolically active state.
This compound Concentration25 - 100 µMConcentration should be optimized to minimize cytotoxicity.
Labeling Duration4 - 24 hoursLonger incubation times can increase labeling density.
Azide-Probe Concentration (for subsequent lysis and click reaction)10 - 50 µM
Copper (II) Sulfate (for CuAAC post-lysis)50 - 100 µM
Reducing Agent (e.g., Sodium Ascorbate for CuAAC post-lysis)500 - 1000 µM
Copper Ligand (e.g., TBTA or THPTA for CuAAC post-lysis)100 - 500 µM

Experimental Protocols

Protocol 1: In Vitro Labeling of Purified Proteins via CuAAC

This protocol describes the labeling of a purified protein containing a reactive group (e.g., an azide-modified unnatural amino acid) with this compound followed by conjugation to an azide-containing reporter tag.

Materials:

  • Purified protein with an azide modification

  • This compound hydrochloride

  • Azide-functionalized reporter tag (e.g., Azide-Fluorophore, Azide-Biotin)

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving reagents)

  • Size-exclusion chromatography columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound hydrochloride in water or PBS.

    • Prepare a 10 mM stock solution of the azide-functionalized reporter tag in DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO or water, respectively.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the purified protein (to a final concentration of 1-10 µM in PBS) and this compound (to a final concentration of 10-100 µM).

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Click Reaction:

    • To the labeling reaction, add the azide-functionalized reporter tag to a final concentration that is a 1.5 to 2-fold molar excess over the ethynylazetidine.

    • In a separate tube, premix the CuSO₄ and TBTA/THPTA solutions. Add this mixture to the reaction to a final copper concentration of 50-100 µM.

    • Initiate the click reaction by adding Sodium Ascorbate to a final concentration of 500-1000 µM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent tag.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm labeling by SDS-PAGE with in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot analysis (if a biotin tag was used).

    • Quantify labeling efficiency using spectrophotometry or mass spectrometry.

Protocol 2: Metabolic Labeling of Cellular Proteins

This protocol describes the incorporation of this compound into newly synthesized proteins in living cells, followed by lysis and CuAAC reaction with an azide-functionalized reporter tag.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • This compound hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter tag

  • CuAAC reagents (as in Protocol 1)

  • BCA protein assay kit

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and allow them to reach 70-80% confluency.

    • Replace the culture medium with fresh medium containing 25-100 µM this compound.

    • Incubate the cells for 4-24 hours under normal culture conditions.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Reaction:

    • In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 50-100 µg).

    • Add the azide-functionalized reporter tag to a final concentration of 10-50 µM.

    • Add the premixed CuSO₄ and TBTA/THPTA solution to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 500-1000 µM.

    • Incubate for 1 hour at room temperature.

  • Sample Preparation for Analysis:

    • Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.

    • Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the labeled proteins by 1D or 2D SDS-PAGE followed by in-gel fluorescence scanning or Western blotting.

    • For proteomic analysis, the biotin-labeled proteins can be enriched on streptavidin beads, digested on-bead, and analyzed by mass spectrometry.

Mandatory Visualizations

experimental_workflow_invitro cluster_step1 Step 1: Labeling cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Analysis protein Purified Protein (with Azide) labeled_protein Alkyne-Labeled Protein protein->labeled_protein Incubation probe This compound probe->labeled_protein clicked_protein Conjugated Protein labeled_protein->clicked_protein azide_tag Azide-Reporter Tag azide_tag->clicked_protein cu_reagents CuSO4 + Reductant + Ligand cu_reagents->clicked_protein CuAAC purification Purification clicked_protein->purification analysis SDS-PAGE / MS purification->analysis experimental_workflow_metabolic cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Lysis & Click Reaction cluster_step3 Step 3: Analysis cells Live Cells in Culture labeled_cells Cells with Labeled Proteome cells->labeled_cells Incubation probe This compound probe->labeled_cells lysis Cell Lysis labeled_cells->lysis lysate Protein Lysate lysis->lysate clicked_lysate Labeled Lysate lysate->clicked_lysate azide_tag Azide-Reporter Tag azide_tag->clicked_lysate cu_reagents CuAAC Reagents cu_reagents->clicked_lysate enrichment Enrichment (optional) clicked_lysate->enrichment analysis SDS-PAGE / Western / MS clicked_lysate->analysis enrichment->analysis signaling_pathway_concept cluster_cellular_process Cellular Environment cluster_downstream_application Downstream Analysis probe This compound (Metabolic Precursor) translation Protein Translation (Ribosome) probe->translation nacent_protein Newly Synthesized Protein (Alkyne-Modified) translation->nacent_protein click_reaction Click Chemistry (CuAAC or SPAAC) nacent_protein->click_reaction reporter Azide-Reporter (Fluorophore/Biotin) reporter->click_reaction detection Detection & Analysis (Imaging/Proteomics) click_reaction->detection

Application Notes and Protocols: (2R)-2-Ethynylazetidine in Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Ethynylazetidine is a chiral, saturated heterocyclic building block that holds significant potential in drug discovery and medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for other cyclic systems, offering improved physicochemical properties such as solubility and metabolic stability. The presence of a terminal alkyne (ethynyl group) at the 2-position provides a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and other metal-catalyzed reactions. This combination of a stereochemically defined, strained ring system with a reactive functional group makes this compound an attractive scaffold for the synthesis of novel bioactive molecules.

While specific, publicly available data on the biological activity of this compound itself is limited, its structural motifs are present in a range of biologically active compounds. The application notes provided herein are based on the established roles of azetidine and ethynyl groups in medicinal chemistry and serve as a guide for its potential applications.

Key Applications

The unique structural features of this compound lend themselves to several key applications in drug discovery:

  • Scaffold for Novel Chemical Libraries: The azetidine ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in defined spatial arrangements. This is crucial for optimizing interactions with biological targets.

  • Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other saturated heterocycles like piperidine or pyrrolidine, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.

  • Introduction of a Reactive Handle for Bioconjugation: The terminal alkyne is an ideal functional group for "click chemistry," enabling the straightforward conjugation of the azetidine scaffold to other molecules of interest, such as peptides, proteins, or fluorescent probes.

  • Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule, this compound is an excellent candidate for fragment-based screening campaigns to identify initial hits against a variety of protein targets.

  • Probing Target Engagement: The ethynyl group can be used to synthesize chemical probes to study target engagement and occupancy in cellular or in vivo systems.

Data Presentation: Illustrative Biological Activities of Azetidine-Containing Compounds

Due to the limited public data on this compound, the following table presents illustrative biological data for various azetidine-containing molecules to highlight the potential of this scaffold.

Compound ClassTarget/ActivityIC50 / EC50 (nM)Reference Compound Example
Dopamine Receptor Antagonists D2 Receptor Binding10 - 100Azetidine-based antipsychotics
GABA Uptake Inhibitors GAT1 Inhibition50 - 200Tiagabine analogue
Cathepsin K Inhibitors Cathepsin K Inhibition1 - 50Odanacatib analogue
Antibacterials DNA Gyrase Inhibition100 - 500Quinolone analogues

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Protected this compound

This protocol describes a general method for the N-protection of this compound hydrochloride, which is often the commercially available starting material. The choice of protecting group (e.g., Boc, Cbz) will depend on the subsequent reaction conditions.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in DCM or THF.

  • Add Et₃N or DIPEA (2.2 eq) to the suspension and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) or Cbz-Cl (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-protected this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines a general procedure for the "click" reaction between an N-protected this compound and an organic azide.

Materials:

  • N-protected this compound (1.0 eq)

  • Organic azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • tert-Butanol/Water (1:1) or other suitable solvent mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the N-protected this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by silica gel column chromatography or recrystallization.

Visualizations

experimental_workflow start This compound Hydrochloride protection N-Protection (e.g., Boc, Cbz) start->protection protected_azetidine N-Protected This compound protection->protected_azetidine coupling Coupling Reaction (e.g., CuAAC, Sonogashira) protected_azetidine->coupling final_product Final Bioactive Molecule coupling->final_product

Caption: Synthetic workflow for utilizing this compound.

drug_discovery_logic cluster_synthesis Library Synthesis cluster_screening Screening Cascade azetidine This compound Scaffold click_reaction CuAAC Reaction azetidine->click_reaction azide_library Diverse Azide Building Blocks azide_library->click_reaction triazole_library Azetidinyl-Triazole Library click_reaction->triazole_library hts High-Throughput Screening (HTS) triazole_library->hts hit_validation Hit Validation hts->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization final_candidate Drug Candidate lead_optimization->final_candidate

Caption: Drug discovery logic using this compound.

Disclaimer: The information provided in these application notes is intended for research purposes only. The experimental protocols are general guidelines and may require optimization for specific substrates and reaction scales. Due to the limited amount of publicly available data for this compound, the applications and protocols are based on the well-established chemistry of the azetidine and ethynyl functional groups. Researchers should conduct a thorough literature search for the most up-to-date procedures and safety information.

(2R)-2-Ethynylazetidine: A Versatile Probe for Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-2-Ethynylazetidine is a compact, synthetically accessible chemical probe that holds significant promise for the investigation of biological systems. Its key features—a strained four-membered azetidine ring and a terminal alkyne—make it a valuable tool for bioorthogonal labeling and proteomics studies. The strained ring system can enhance reactivity, while the terminal alkyne allows for highly specific covalent modification of target molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."

This document provides detailed application notes and protocols for the use of this compound in chemical biology research, catering to researchers, scientists, and professionals in drug development.

Applications in Chemical Biology

The unique structural characteristics of this compound lend themselves to a variety of applications, primarily centered around its ability to act as a bioorthogonal reporter.

  • Protein Labeling and Identification: this compound can be utilized to label proteins of interest, either in vitro or in living cells. Once incorporated, the ethynyl group serves as a handle for the attachment of reporter tags such as fluorophores, biotin, or mass tags via click chemistry. This enables the visualization, isolation, and identification of target proteins.

  • Activity-Based Protein Profiling (ABPP): In ABPP, this compound can be incorporated into covalent inhibitors designed to target specific enzyme classes. The alkyne tag then allows for the enrichment and identification of the targeted enzymes from complex biological samples, providing insights into their activity and function.

  • Metabolic Labeling: While less common for this specific probe, azetidine-containing molecules can sometimes be recognized by cellular machinery and incorporated into metabolic pathways, allowing for the labeling of specific classes of biomolecules.

  • Fragment-Based Drug Discovery: The small, rigid scaffold of this compound makes it an attractive fragment for screening against protein targets. Hits can be further elaborated using the ethynyl group as a point for diversification.

Quantitative Data Summary

Due to the nascent stage of research specifically employing this compound, extensive quantitative data sets are not yet available in the public domain. However, based on analogous small molecule alkyne probes, the following table outlines the expected performance characteristics.

ParameterTypical Value/RangeNotes
Molecular Weight 81.12 g/mol Small size minimizes potential steric hindrance.
Second-order rate constant (k₂) for CuAAC 10⁴ - 10⁵ M⁻¹s⁻¹Copper-Catalyzed Azide-Alkyne Cycloaddition.
Second-order rate constant (k₂) for SPAAC 10⁻³ - 10⁻¹ M⁻¹s⁻¹Strain-Promoted Azide-Alkyne Cycloaddition (with cyclooctynes).
Cell Permeability Predicted to be highBased on its small size and lipophilicity.
Cytotoxicity Expected to be low at working concentrationsDependent on the specific cell line and experimental conditions.

Experimental Protocols

The following are representative protocols for the use of this compound in common chemical biology workflows. Note: These are generalized protocols and should be optimized for specific experimental systems.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein containing a reactive residue (e.g., a cysteine or a specifically engineered residue) with this compound, followed by fluorescent tagging via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or Tris, pH 7.4)

  • This compound

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting column (e.g., PD-10)

  • SDS-PAGE analysis reagents

Procedure:

  • Protein Preparation: Prepare the purified protein at a concentration of 1-10 mg/mL in a compatible buffer.

  • Labeling Reaction:

    • To the protein solution, add this compound to a final concentration of 10-100 µM.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The optimal time and concentration should be determined empirically.

  • Removal of Excess Probe: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.

  • Click Chemistry Reaction (CuAAC):

    • Prepare fresh stock solutions of CuSO₄ (50 mM in water), THPTA (50 mM in water), and sodium ascorbate (100 mM in water).

    • To the labeled protein, add the azide-fluorophore to a final concentration of 25-50 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of Labeled Protein: Remove excess click chemistry reagents and unreacted fluorophore using a desalting column.

  • Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful labeling. Protein concentration can be determined using a standard protein assay.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol outlines the labeling of proteins in a complex mixture, such as a cell lysate, where a subset of proteins is expected to react with this compound.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Biotin-azide

  • Click chemistry reagents (as in Protocol 1)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for SDS-PAGE and Western blotting or mass spectrometry

Procedure:

  • Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.

  • Lysate Labeling:

    • To the cell lysate (1-5 mg/mL total protein), add this compound to a final concentration of 1-10 µM.

    • Incubate for 1 hour at room temperature.

  • Click Reaction for Biotinylation:

    • Add biotin-azide to a final concentration of 20 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

    • Add sodium ascorbate to a final concentration of 1 mM.

    • Incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with gentle rotation to capture biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads using an appropriate elution buffer (e.g., boiling in SDS-PAGE sample buffer).

    • Analyze the enriched proteins by SDS-PAGE and Western blotting with an antibody against a protein of interest, or proceed with on-bead digestion for mass spectrometry-based proteomic identification.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

experimental_workflow_in_vitro cluster_0 Protein Labeling cluster_1 Fluorescent Tagging (CuAAC) cluster_2 Analysis Purified Protein Purified Protein Labeled Protein Labeled Protein Purified Protein->Labeled Protein Incubation Ethynylazetidine This compound Ethynylazetidine->Labeled Protein Azide-Fluorophore Azide-Fluorophore Tagged Protein Fluorescently Tagged Protein Labeled Protein->Tagged Protein Click Reaction Azide-Fluorophore->Tagged Protein Click Reagents CuSO4, THPTA, Na-Ascorbate Click Reagents->Tagged Protein SDS-PAGE SDS-PAGE Tagged Protein->SDS-PAGE Fluorescence Scan Fluorescence Scan SDS-PAGE->Fluorescence Scan

Caption: In Vitro Protein Labeling and Tagging Workflow.

signaling_pathway_abpp Cell Lysate Cell Lysate Probe Incubation Incubate with This compound Probe Cell Lysate->Probe Incubation Target Enzyme Active Target Enzyme Probe Incubation->Target Enzyme Covalent Modification Labeled Enzyme Covalently Labeled Target Enzyme Click Reaction Click Chemistry with Biotin-Azide Labeled Enzyme->Click Reaction Biotinylated Enzyme Biotinylated Target Enzyme Click Reaction->Biotinylated Enzyme Enrichment Streptavidin Enrichment Biotinylated Enzyme->Enrichment Analysis Mass Spectrometry (LC-MS/MS) Enrichment->Analysis Protein ID Identification of Target Enzyme Analysis->Protein ID logical_relationship_click_chemistry cluster_reactants Reactants cluster_conditions Reaction Conditions Alkyne Ethynylazetidine (on Biomolecule) Product Stable Triazole Linkage Alkyne->Product Azide Azide Reporter (e.g., Fluorophore, Biotin) Azide->Product CuAAC Cu(I) Catalyst (from CuSO4 + Ascorbate) CuAAC->Product enables SPAAC Strained Cyclooctyne (No Catalyst) SPAAC->Product enables

Application Notes and Protocols: (2R)-2-Ethynylazetidine in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Ethynylazetidine is a novel probe for bioorthogonal chemistry, offering a unique combination of a small, strained azetidine ring and a terminal alkyne functionality. This structure presents potential advantages in metabolic labeling and bioconjugation due to its compact size, which may minimize perturbation of biological systems, and the inherent ring strain of the azetidine moiety, which could influence its reactivity and metabolic incorporation. These application notes provide a hypothetical framework for the utilization of this compound in bioorthogonal applications, including proposed experimental protocols and expected performance characteristics.

Principle of Bioorthogonal Labeling with this compound

The terminal alkyne group of this compound allows for its participation in two primary bioorthogonal reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click" reaction that forms a stable triazole linkage between the alkyne and an azide-modified molecule of interest.[1][2][] This reaction is typically fast and high-yielding but requires a copper catalyst, which can be toxic to living cells.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that relies on the ring strain of a cyclooctyne to react with an azide. While this compound itself is not a cyclooctyne, the strained four-membered ring may offer some rate enhancement in reactions with certain azide partners, although this would need to be experimentally validated. For practical SPAAC, it would typically be reacted with a strained azide or used in conjunction with a strained cyclooctyne probe.

Potential Applications

  • Metabolic Labeling: The structural similarity of the azetidine ring to proline suggests that this compound could potentially be incorporated into proteins during synthesis by hijacking the proline metabolic pathway. Its small size may lead to efficient and minimally disruptive labeling of newly synthesized proteins.[5]

  • Targeted Bioconjugation: this compound can be conjugated to drugs, fluorophores, or other functional molecules to create probes for specific biological targets.

  • Drug Development: The azetidine scaffold is present in numerous bioactive compounds.[6] Incorporating an ethynyl group allows for the facile modification and tracking of these molecules in biological systems.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound to serve as a benchmark for potential experimental outcomes.

Table 1: Hypothetical Reaction Kinetics

Reaction TypeAzide PartnerRate Constant (k) (M⁻¹s⁻¹)Reference Compound (k) (M⁻¹s⁻¹)
CuAACBenzyl Azide~10³ - 10⁴Terminal Alkynes (~10³ - 10⁵)[7]
SPAACBenzyl AzideNot expected to be significantDIBO (~10⁻¹)
SPAACStrained Azide (e.g., DIFO-Azide)To be determined

Table 2: Hypothetical Cell Viability (MTT Assay)

Concentration of this compound (µM)Cell Viability (%) after 24h Incubation
0 (Control)100
1098
5095
10092
25085
50078

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells

This protocol describes a hypothetical procedure for metabolically labeling newly synthesized proteins in mammalian cells with this compound, followed by fluorescent detection via CuAAC.

Materials:

  • This compound hydrochloride

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in H₂O)

  • Sodium ascorbate solution (100 mM in H₂O, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (10 mM in H₂O)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture until they reach the desired confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of this compound hydrochloride in sterile water or PBS.

    • Replace the culture medium with fresh medium containing this compound at a final concentration of 50-250 µM.

    • Incubate the cells for 4-24 hours under normal culture conditions.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

    • Wash twice with PBS.

  • CuAAC Reaction (Click Chemistry):

    • Prepare the click reaction cocktail immediately before use. For one coverslip (500 µL reaction volume):

      • 385 µL PBS

      • 50 µL 100 mM Tris-HCl, pH 8.5

      • 10 µL Azide-Alexa Fluor 488 (1 mM stock)

      • 25 µL freshly prepared 100 mM sodium ascorbate

      • 5 µL 20 mM CuSO₄

      • 25 µL 10 mM THPTA

    • Add the click reaction cocktail to the coverslip and incubate for 30-60 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with Hoechst 33342 for 10 minutes.

    • Wash twice with PBS.

    • Mount the coverslip on a microscope slide with mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst.

Protocol 2: Cytotoxicity Assessment of this compound

This protocol provides a general method to assess the potential toxicity of this compound on a given cell line using a standard MTT assay.[8]

Materials:

  • This compound hydrochloride

  • Mammalian cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 10, 50, 100, 250, 500 µM). Include a "no-cell" control with medium only.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for another 2-4 hours at 37°C or overnight at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the "no-cell" control wells.

    • Calculate cell viability as a percentage of the untreated control cells.

Visualization of Workflows and Reactions

CuAAC_Reaction cluster_catalyst Catalyst Ethynylazetidine This compound Triazole Stable Triazole Linkage Ethynylazetidine->Triazole Azide Azide-modified Molecule (R-N3) Azide->Triazole Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Catalyst->Triazole

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

Metabolic_Labeling_Workflow A Step 1: Introduction This compound is added to cell culture medium. B Step 2: Metabolic Incorporation Cells incorporate the alkyne-modified azetidine into newly synthesized proteins. A->B C Step 3: Fixation & Permeabilization Cells are prepared for subsequent labeling. B->C D Step 4: Bioorthogonal Ligation (CuAAC) An azide-fluorophore is 'clicked' onto the incorporated alkyne. C->D E Step 5: Analysis Labeled proteins are visualized via fluorescence microscopy. D->E

Caption: General workflow for metabolic labeling and detection.

Logical_Advantages center Potential Advantages of This compound A Small Size Minimizes perturbation of biological systems. center->A B Strained Ring May influence metabolic uptake and reactivity. center->B C Terminal Alkyne Versatile handle for click chemistry. center->C D Potential Proline Mimic May enable specific metabolic labeling of proteins. center->D

Caption: Potential advantages of this compound as a bioorthogonal probe.

References

Application Notes & Protocols: Reaction Kinetics of Strained Alkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific kinetic data or experimental protocols for the cycloaddition reactions of (2R)-2-ethynylazetidine. The following application notes and protocols are based on well-characterized and structurally related strained alkynes, namely bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), which are commonly employed in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This information is provided as a representative guide for understanding the kinetic behavior of small, strained alkynes in such reactions.

Introduction

Reaction Kinetics of Representative Strained Alkynes

The reactivity of strained alkynes in SPAAC reactions is typically quantified by the second-order rate constant (k₂). This value is crucial for designing experiments where reaction times and concentrations need to be precisely controlled. Below is a summary of kinetic data for the reaction of bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) with benzyl azide, a commonly used model azide.

Table 1: Second-Order Rate Constants for the SPAAC of Representative Strained Alkynes with Benzyl Azide.

Strained AlkyneDiastereomerSolvent SystemSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Bicyclo[6.1.0]nonyne (BCN)endoCD₃CN/D₂O (1:2)0.29[3][4]
Bicyclo[6.1.0]nonyne (BCN)exoCD₃CN/D₂O (1:2)0.19[3][4]
Bicyclo[6.1.0]nonyne (BCN)endoNot Specified0.14[4][5]
Bicyclo[6.1.0]nonyne (BCN)exoNot Specified0.11[4][5]
Dibenzocyclooctyne (DBCO)Not ApplicableDMSO~1.0[6]

Note: Reaction rates are sensitive to solvent polarity, with more polar solvents generally leading to faster kinetics.[4]

Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the conjugation of an azide-containing molecule to a strained alkyne-containing molecule.

Materials:

  • Strained alkyne (e.g., BCN-functionalized molecule)

  • Azide-containing molecule

  • Anhydrous, inert solvent (e.g., DMSO, acetonitrile, or aqueous buffer depending on substrate solubility)

  • Reaction vessel (e.g., vial or round-bottom flask)

  • Stirring apparatus

Procedure:

  • Dissolve the strained alkyne in the chosen solvent to a final concentration of 10 mM.

  • In a separate vessel, dissolve the azide-containing molecule in the same solvent to a final concentration of 10 mM.

  • Add the azide solution to the strained alkyne solution in a 1:1 molar ratio.

  • Stir the reaction mixture at room temperature. Reaction times can vary from minutes to several hours depending on the specific reactants and their concentrations.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the product can be purified using standard chromatographic techniques (e.g., flash column chromatography or preparative HPLC).

Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy.[7][8]

Materials:

  • Strained alkyne

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). A slight excess of one reactant can be used if desired.

  • Quickly acquire an initial ¹H NMR spectrum (t=0).

  • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.

  • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear.

  • The slope of this line will be the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k₂) multiplied by the initial concentration, from which k₂ can be determined.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product alkyne Strained Alkyne (e.g., this compound) ts [3+2] Cycloaddition Transition State alkyne->ts azide Azide azide->ts triazole Triazole Adduct ts->triazole Concerted Mechanism

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC_Kinetics_Workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, Internal Standard) mix 2. Mix Reactants in NMR Tube prep->mix acquire 3. Acquire Time-Resolved ¹H NMR Spectra mix->acquire process 4. Process Spectra and Integrate Peaks acquire->process plot 5. Plot ln([Reactant]) vs. Time process->plot calculate 6. Calculate Second-Order Rate Constant (k₂) plot->calculate

Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

References

Application Notes and Protocols: The Use of (2R)-2-Ethynylazetidine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2R)-2-Ethynylazetidine is a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its strained four-membered ring and terminal alkyne functionality offer a unique combination of reactivity and structural rigidity, making it an attractive starting material for the synthesis of novel heterocyclic compounds. The azetidine moiety is a known pharmacophore found in numerous bioactive molecules, while the ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably cycloaddition reactions. These reactions allow for the rapid construction of complex molecular architectures with high regio- and stereoselectivity.

This document provides an overview of the potential applications of this compound in the synthesis of heterocyclic compounds, with a focus on 1,2,3-triazoles and isoxazolidines. While specific examples with this exact substrate are not yet widely available in the scientific literature, this document outlines detailed protocols for analogous reactions, which can be adapted by researchers for their specific needs.

I. Synthesis of Azetidine-Substituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction of this compound with a variety of organic azides would provide straightforward access to a library of chiral azetidinyl-triazole derivatives. These compounds are of interest as potential pharmacophores, peptidomimetics, and scaffolds for further functionalization.

Reaction Scheme:

CuAAC cluster_products Product R_azide R-N3 (Organic Azide) catalyst Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) azetidine This compound triazole (2R)-2-(1-R-1H-1,2,3-triazol-4-yl)azetidine catalyst->triazole

Caption: General scheme for the CuAAC reaction.

Experimental Protocol (General Procedure):

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected this compound (e.g., N-Boc-(2R)-2-ethynylazetidine)

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., tert-butanol/water, THF/water, DMF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a reaction vessel, dissolve the N-protected this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

  • Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (0.01-0.1 eq.).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-protected (2R)-2-(1H-1,2,3-triazol-4-yl)azetidine derivative.

  • The protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., TFA in dichloromethane) to yield the final product.

Data Presentation (Hypothetical):

EntryR in R-N₃SolventCatalyst Loading (mol%)Time (h)Yield (%)
1Benzylt-BuOH/H₂O51295
2PhenylTHF/H₂O21888
34-FluorophenylDMF12492
4Propargylt-BuOH/H₂O51090

II. Synthesis of Azetidine-Substituted Isoxazolidines via 1,3-Dipolar Cycloaddition with Nitrones

The 1,3-dipolar cycloaddition of nitrones to alkynes is a powerful tool for the synthesis of isoxazolines, which can be readily reduced to valuable 1,3-amino alcohols. The reaction of this compound with various nitrones would lead to the formation of novel chiral spiro-azetidine-isoxazoline or azetidinyl-isoxazoline scaffolds, depending on the nature of the nitrone.

Reaction Scheme:

Nitrone_Cycloaddition cluster_products Product nitrone R1-CH=N+(O-)-R2 (Nitrone) heat Heat or Lewis Acid Catalyst azetidine This compound isoxazoline Azetidinyl-isoxazoline heat->isoxazoline

Caption: General scheme for nitrone cycloaddition.

Experimental Protocol (General Procedure):

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected this compound (e.g., N-Boc-(2R)-2-ethynylazetidine)

  • Nitrone (e.g., C-phenyl-N-methylnitrone)

  • Solvent (e.g., toluene, xylenes, dichloromethane)

  • Lewis acid catalyst (optional, e.g., MgBr₂·OEt₂, Cu(OTf)₂)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the N-protected this compound (1.0 eq.) and the nitrone (1.0-1.5 eq.) in the chosen anhydrous solvent.

  • If a catalyst is used, add the Lewis acid (0.1-0.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux in toluene).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a catalyst was used, quench the reaction with an appropriate aqueous solution (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-protected azetidinyl-isoxazoline derivative.

  • The N-protecting group can be removed as described previously. The isoxazoline N-O bond can be cleaved by reduction (e.g., with H₂/Raney-Ni or Zn/AcOH) to yield the corresponding 1,3-amino alcohol.

Data Presentation (Hypothetical):

EntryNitroneCatalystTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
1C-Phenyl-N-methylnitroneNone11024753:1
2C-Phenyl-N-methylnitroneMgBr₂·OEt₂8012855:1
3C,N-DiphenylnitroneNone11036602:1
4C,N-DiphenylnitroneCu(OTf)₂8018784:1

III. Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of heterocyclic compounds from this compound and their potential subsequent transformations.

workflow cluster_cycloaddition Cycloaddition Reactions cluster_products Heterocyclic Products cluster_derivatization Further Derivatization start This compound protection N-Protection (e.g., Boc, Cbz) start->protection cuaac CuAAC with R-N3 protection->cuaac nitrone_cyclo 1,3-Dipolar Cycloaddition with Nitrones protection->nitrone_cyclo deprotection N-Deprotection (e.g., TFA, H2/Pd-C) triazole_deriv Functionalization of Triazole Ring deprotection->triazole_deriv from triazole amino_alcohol Reduction to 1,3-Amino Alcohol deprotection->amino_alcohol from isoxazoline triazole Azetidinyl-1,2,3-triazole cuaac->triazole isoxazoline Azetidinyl-isoxazoline nitrone_cyclo->isoxazoline triazole->deprotection isoxazoline->deprotection

Ligand Selection for Copper-Catalyzed Reactions with (2R)-2-Ethynylazetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of ligands in copper-catalyzed reactions involving the chiral building block, (2R)-2-Ethynylazetidine. Due to the limited availability of published data directly employing this compound, the following protocols and data are based on well-established, analogous systems and are intended to serve as a robust starting point for reaction optimization.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development, combining the conformational constraints of the azetidine ring with the versatile reactivity of a terminal alkyne. Copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC) and various cross-coupling reactions, are powerful tools for the functionalization of such molecules. The choice of ligand is critical in these reactions, influencing not only the reaction rate and yield but also the stereochemical outcome. This document outlines key considerations for ligand selection and provides exemplary protocols for ligand screening and reaction execution.

Ligand Selection Strategies

The selection of an appropriate ligand for a copper-catalyzed reaction with this compound is paramount for achieving high efficiency and stereoselectivity. The primary role of the ligand is to modulate the steric and electronic properties of the copper catalyst. Key classes of ligands that have demonstrated efficacy in copper-catalyzed asymmetric reactions involving chiral substrates include:

  • Bisphosphine Ligands: These ligands, such as (S,S)-Ph-BPE, are particularly effective in controlling the stereochemistry of reactions by forming a chiral pocket around the copper center.

  • Oxazoline-Containing Ligands: Ligands like those of the BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) families are widely used in asymmetric copper catalysis. Their modular nature allows for fine-tuning of the catalyst's properties.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form robust complexes with copper, often leading to highly active and stable catalysts. Chiral NHCs can impart excellent enantioselectivity.

  • Tris(triazolyl)amine Ligands: Ligands such as TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are known to accelerate the CuAAC reaction and stabilize the catalytically active Cu(I) oxidation state.

Data Presentation: Ligand Performance in Analogous Systems

The following table summarizes the performance of various ligands in copper-catalyzed reactions with substrates analogous to this compound. This data provides a valuable reference for initial ligand screening.

LigandReaction TypeSubstrate TypeCopper SourceYield (%)ee (%)drReference
(S,S)-Ph-BPE Boryl AllylationAzetineCuBr>95>99>20:1[1]
(R)-DTBM-Segphos Hydroboration/HydroallylationTerminal AlkyneCuBrHighHighN/A
(R,R)-Ph-PYBOX Azide-Alkyne CycloadditionAllylic AzideCu(I)Highup to 99:1 erN/A
Chiral Sabox Ligand [3+1] CycloadditionEnoldiazoacetate & Imido-Sulfur YlideCu(MeCN)4PF6HighHighN/A
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) Azide-Alkyne CycloadditionTerminal AlkyneCuSO4/NaAscHighN/AN/A

Experimental Protocols

The following are detailed protocols for two key copper-catalyzed reactions applicable to this compound, based on successful procedures with analogous substrates.

Protocol 1: Asymmetric Copper-Catalyzed Boryl Allylation of an Azetidine Derivative (Analogous System)

This protocol is adapted from the enantioselective difunctionalization of azetines and serves as a model for asymmetric additions to the azetidine scaffold.

Materials:

  • N-protected this compound (1.0 equiv)

  • Allylic Phosphate (1.5 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Copper(I) Bromide (CuBr) (10 mol%)

  • (S,S)-Ph-BPE Ligand (12 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add CuBr (10 mol%) and (S,S)-Ph-BPE (12 mol%).

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

  • Add N-protected this compound (1.0 equiv), the allylic phosphate (1.5 equiv), B₂pin₂ (1.5 equiv), and NaOtBu (1.5 equiv).

  • Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction, which is a primary application for terminal alkynes like this compound.

Materials:

  • N-protected this compound (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • In a round-bottom flask, dissolve N-protected this compound (1.0 equiv) and the organic azide (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by flash column chromatography on silica gel.

Mandatory Visualizations

Ligand_Selection_Workflow cluster_start Start cluster_screening Ligand Screening cluster_optimization Optimization cluster_analysis Analysis cluster_end End start Define Reaction Type (e.g., CuAAC, Cross-Coupling) screen_bisphosphine Bisphosphine Ligands (e.g., (S,S)-Ph-BPE) start->screen_bisphosphine Initial Screening screen_box BOX/PyBOX Ligands start->screen_box Initial Screening screen_nhc NHC Ligands start->screen_nhc Initial Screening screen_triazole Triazole-based Ligands (for CuAAC) start->screen_triazole Initial Screening optimize Optimize Reaction Conditions (Solvent, Temperature, Base) screen_bisphosphine->optimize Promising Hits screen_box->optimize Promising Hits screen_nhc->optimize Promising Hits screen_triazole->optimize Promising Hits analyze Analyze Yield, ee, dr optimize->analyze analyze->optimize Further Iteration end Select Optimal Ligand analyze->end Best Performance

Caption: Workflow for Ligand Selection and Reaction Optimization.

CuAAC_Mechanism_Pathway cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu_acetylide Copper Acetylide Intermediate cu1->cu_acetylide alkyne This compound alkyne->cu_acetylide azide Organic Azide triazolide Copper Triazolide Intermediate azide->triazolide cu_acetylide->triazolide triazolide->cu1 Regeneration product 1,2,3-Triazole Product triazolide->product

Caption: Simplified Pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-Ethynylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of (2R)-2-Ethynylazetidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the multi-step synthesis of this compound. The typical synthetic route involves the reduction of N-Boc-(R)-azetidine-2-carboxylic acid, followed by oxidation to the aldehyde, Seyferth-Gilbert homologation to install the ethynyl group, and a final deprotection step.

Question 1: My initial reduction of N-Boc-(R)-azetidine-2-carboxylic acid to the corresponding alcohol is sluggish or incomplete. What could be the cause and how can I improve the yield?

Answer: Incomplete reduction is a common issue. Here are several factors to consider:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it may be slow. Lithium aluminium hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂) are generally more effective for reducing carboxylic acids.

  • Reaction Temperature: Ensure the reaction is performed at the optimal temperature. For instance, reactions with BH₃·SMe₂ are typically started at 0°C and then allowed to warm to room temperature.

  • Moisture: The presence of water will quench the reducing agent. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: Acidic work-up conditions can sometimes lead to side reactions. A careful quench with a saturated solution of sodium potassium tartrate (Rochelle's salt) for LiAlH₄ reactions, or a basic work-up, may be necessary to avoid product degradation.

Question 2: The oxidation of N-Boc-(R)-azetidin-2-yl)methanol to the aldehyde is resulting in low yields or the formation of over-oxidized carboxylic acid. How can I prevent this?

Answer: Over-oxidation or low conversion during the oxidation step can be addressed by:

  • Milder Oxidizing Agents: Avoid harsh oxidizing agents like potassium permanganate. Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP) are generally effective and selective for the preparation of aldehydes from primary alcohols.

  • Temperature Control: Maintaining a low temperature (typically -78°C for Swern oxidation) is critical to prevent side reactions and over-oxidation.

  • Stoichiometry: Precise control of the stoichiometry of the oxidizing agent is important. An excess of the oxidant can lead to the formation of the carboxylic acid.

Question 3: The Seyferth-Gilbert homologation to form the alkyne is giving a poor yield. What are the critical parameters for this reaction?

Answer: The Seyferth-Gilbert homologation, particularly the Ohira-Bestmann modification, is a powerful tool for converting aldehydes to terminal alkynes, but its success is sensitive to reaction conditions.

  • Base and Temperature: The choice and amount of base are crucial. Potassium tert-butoxide is a common strong base for the classical Seyferth-Gilbert reaction, while potassium carbonate is used in the milder Ohira-Bestmann modification. The reaction is typically initiated at low temperatures (-78°C) to ensure controlled deprotonation and addition to the aldehyde.

  • Purity of Reagents: The aldehyde starting material must be free of any residual alcohol from the previous step, as this can consume the phosphonate reagent. The Ohira-Bestmann reagent should be of high purity.

  • Reaction Time: After the initial low-temperature addition, the reaction is often allowed to warm to room temperature to facilitate the elimination and rearrangement steps. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

Question 4: I am having difficulty with the final N-Boc deprotection step. The reaction is either incomplete or I am seeing degradation of the ethynylazetidine product.

Answer: The N-Boc deprotection can be challenging due to the potential instability of the free azetidine.

  • Acid Choice and Concentration: A common and effective method is using a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether. A 4M solution of HCl in dioxane is often used. Trifluoroacetic acid (TFA) can also be employed, but it is a stronger acid and may lead to more side products.

  • Reaction Time and Temperature: The deprotection is typically rapid at room temperature, often completing within 30 minutes to an hour.[1][2][3] Prolonged reaction times or elevated temperatures should be avoided to minimize degradation.

  • Work-up: After deprotection, it is crucial to handle the resulting hydrochloride salt appropriately. Evaporation of the solvent under reduced pressure is a standard procedure. The free base, if required, can be obtained by careful neutralization but is often less stable than the salt.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of this compound.

Table 1: Synthesis of tert-butyl this compound-1-carboxylate

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1. Reduction N-Boc-(R)-azetidine-2-carboxylic acidBH₃·SMe₂THF0°C to RT>90%
2. Oxidation N-Boc-(R)-azetidin-2-yl)methanolDess-Martin Periodinane (DMP)CH₂Cl₂Room Temp~85-95%
3. Homologation N-Boc-(R)-2-formylazetidineOhira-Bestmann Reagent, K₂CO₃MethanolRoom Temp~80-90%

Table 2: Deprotection of tert-butyl this compound-1-carboxylate

ReagentSolventTemperatureReaction TimeTypical Yield
4M HCl1,4-DioxaneRoom Temp30 min>95%
Trifluoroacetic Acid (TFA)CH₂Cl₂0°C to RT1-2 hVariable, potential for side products

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of tert-butyl (2R)-(hydroxymethyl)azetidine-1-carboxylate (Alcohol)

  • To a stirred solution of N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add borane dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0°C and carefully quench by the dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude alcohol, which can often be used in the next step without further purification.

Protocol 2: Synthesis of tert-butyl (2R)-formylazetidine-1-carboxylate (Aldehyde)

  • To a stirred solution of tert-butyl (2R)-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (DMP, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with diethyl ether and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 3: Synthesis of tert-butyl this compound-1-carboxylate (N-Boc Protected Product)

  • To a solution of tert-butyl (2R)-formylazetidine-1-carboxylate (1.0 eq) in methanol, add the Ohira-Bestmann reagent (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound. A similar procedure on a different aldehyde has been reported to yield 84%.[4]

Protocol 4: Synthesis of this compound Hydrochloride (Final Product)

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 30 minutes.[1][2][3]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure to afford this compound hydrochloride as a solid.

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting guide for low yield.

Synthesis_Workflow A N-Boc-(R)-azetidine- 2-carboxylic acid B N-Boc-(R)-azetidin- 2-yl)methanol A->B Reduction (BH3.SMe2) C N-Boc-(R)-2- formylazetidine B->C Oxidation (DMP) D tert-butyl (2R)-2-ethynyl- azetidine-1-carboxylate C->D Seyferth-Gilbert Homologation E This compound (Hydrochloride Salt) D->E N-Boc Deprotection (HCl/Dioxane)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Guide cluster_1 Reduction Issues cluster_2 Oxidation Issues cluster_3 Homologation Issues cluster_4 Deprotection Issues start Low Overall Yield step1 Check Yield of Reduction Step start->step1 issue1a Incomplete Reaction? step1->issue1a issue1b Product Degradation? step1->issue1b step2 Check Yield of Oxidation Step issue2a Over-oxidation? step2->issue2a issue2b Low Conversion? step2->issue2b step3 Check Yield of Homologation Step issue3a Low Yield? step3->issue3a step4 Check Yield of Deprotection Step issue4a Incomplete Reaction? step4->issue4a issue4b Product Degradation? step4->issue4b issue1a->step2 No solution1a Use stronger reducing agent (e.g., LiAlH4). Ensure anhydrous conditions. issue1a->solution1a Yes issue1b->step2 No solution1b Use careful work-up (e.g., Rochelle's salt). issue1b->solution1b Yes issue2a->step3 No solution2a Use milder oxidant (DMP/Swern). Control temperature (-78°C). issue2a->solution2a Yes issue2b->step3 No solution2b Check purity of alcohol. Ensure correct stoichiometry. issue2b->solution2b Yes issue3a->step4 No solution3a Ensure pure aldehyde. Check base and temperature. Use fresh Ohira-Bestmann reagent. issue3a->solution3a Yes solution4a Increase reaction time slightly. Ensure sufficient HCl is present. issue4a->solution4a Yes solution4b Use minimal reaction time. Avoid elevated temperatures. issue4b->solution4b Yes

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Common side reactions with (2R)-2-Ethynylazetidine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-Ethynylazetidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile building block in organic synthesis and medicinal chemistry. Its structure combines a strained four-membered azetidine ring with a terminal alkyne, making it a valuable reagent for introducing the azetidine motif and for use in bioorthogonal chemistry. A primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, for the synthesis of more complex molecules, including peptide macrocycles and other biologically active compounds.[1]

Q2: What are the most common side reactions observed when working with this compound?

The two primary functionalities of this compound, the terminal alkyne and the strained azetidine ring, are the sources of its most common side reactions:

  • Alkyne Homo-coupling (Dimerization): The terminal alkyne can react with itself in the presence of a copper catalyst to form a symmetric 1,3-diyne. This is a common side reaction in CuAAC reactions, especially at elevated temperatures or with certain copper sources.[2][3][4][5]

  • Azetidine Ring-Opening: The strain in the four-membered azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. This can be initiated by various nucleophiles present in the reaction mixture or during workup and purification, particularly under acidic conditions.[6][7][8][9]

  • Oligomerization/Polymerization: Under certain conditions, both the alkyne and the azetidine can participate in polymerization reactions.[4]

Q3: How can I minimize the homo-coupling of the alkyne during a click reaction?

Several strategies can be employed to suppress the formation of the diyne byproduct:

  • Use of a Ligand: Coordinating ligands for the copper(I) catalyst, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the catalyst and favor the desired cycloaddition over homo-coupling.

  • Control of Reaction Temperature: Running the reaction at or below room temperature can significantly reduce the rate of homo-coupling.[2]

  • Slow Addition of the Copper Catalyst: Adding the copper catalyst solution slowly to the reaction mixture containing the azide and this compound can help maintain a low concentration of the active catalyst, thereby disfavoring the bimolecular homo-coupling reaction.

  • Choice of Copper Source and Reducing Agent: Using a less reactive copper(I) source or a milder reducing agent (if starting from copper(II)) can sometimes mitigate this side reaction.

Q4: What is the role of a protecting group on the azetidine nitrogen?

Protecting the nitrogen of the azetidine ring is crucial for several reasons:

  • Preventing Side Reactions: An unprotected azetidine nitrogen is a nucleophile and a base, which can lead to side reactions such as N-alkylation, N-acylation, or participation in undesired acid-base chemistry.

  • Improving Solubility and Handling: The choice of protecting group can influence the solubility and handling characteristics of the molecule.

  • Directing Reactivity: In some cases, the protecting group can influence the stereochemical outcome of reactions at other positions of the azetidine ring.

Common protecting groups for azetidines include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.[7]

Troubleshooting Guides

Problem 1: Low yield of the desired click chemistry product and isolation of a significant amount of a diyne byproduct.

This issue points to the prevalence of alkyne homo-coupling.

ParameterPotential CauseRecommended Solution
Reaction Temperature Elevated temperatureMaintain the reaction at room temperature (20-25 °C). If necessary, cooling to 0 °C may further reduce homo-coupling.
Catalyst System Absence or inappropriate ligandAdd a copper(I)-stabilizing ligand such as TBTA or THPTA in a 1:1 ratio with the copper catalyst.
Catalyst Concentration High local concentration of Cu(I)Employ slow addition of the copper catalyst solution using a syringe pump over an extended period.
Oxygen Exposure Oxidation of Cu(I) can promote oxidative homo-coupling (Glaser coupling)Degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of unexpected products with a higher molecular weight, suggesting ring-opening of the azetidine.

This indicates that the strained azetidine ring has been compromised.

ParameterPotential CauseRecommended Solution
pH of Reaction/Workup Acidic conditionsEnsure the reaction and aqueous workup are performed under neutral or slightly basic conditions. Avoid strong acids.[6]
Nucleophiles Present Presence of strong nucleophilesIf possible, choose reagents and solvents that are less nucleophilic. Ensure the azetidine nitrogen is appropriately protected.
Deprotection Conditions Harsh deprotection reagentsIf a protecting group is being removed, select conditions known to be mild for azetidines. For example, for a Boc group, use milder acidic conditions rather than strong acids like neat TFA.
Lewis Acids Use of Lewis acidic reagentsBe cautious with Lewis acids as they can activate the azetidine ring towards nucleophilic attack. If a Lewis acid is necessary, use the mildest effective one at the lowest possible temperature.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected this compound (e.g., Boc-(2R)-2-ethynylazetidine)

  • Azide-containing substrate

  • Sodium Ascorbate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

  • In a reaction vessel, dissolve the N-protected this compound (1.0 equivalent) and the azide substrate (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • If using a ligand, add TBTA (0.1-0.3 equivalents).

  • Prepare separate stock solutions of sodium ascorbate (e.g., 1 M in H₂O) and CuSO₄·5H₂O (e.g., 0.1 M in H₂O).

  • Add the sodium ascorbate solution (1.0-2.0 equivalents) to the reaction mixture.

  • Slowly, add the CuSO₄·5H₂O solution (0.05-0.1 equivalents) to the reaction mixture with vigorous stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Dissolve Azide and This compound ligand Add Ligand (e.g., TBTA) reagents->ligand add_reductant Add Sodium Ascorbate ligand->add_reductant add_catalyst Slowly Add CuSO4 add_reductant->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_logic cluster_homocoupling Issue: Homo-coupling cluster_ringopening Issue: Ring-Opening cluster_solutions_homo Solutions cluster_solutions_ring Solutions start Low Yield or Side Products? check_temp High Temperature? start->check_temp Diyne byproduct observed check_ph Acidic Conditions? start->check_ph Unexpected higher MW products check_ligand Ligand Used? check_temp->check_ligand sol_temp Lower Temperature check_temp->sol_temp check_addition Slow Catalyst Addition? check_ligand->check_addition sol_ligand Add Ligand check_ligand->sol_ligand sol_addition Use Syringe Pump check_addition->sol_addition check_nucleophiles Strong Nucleophiles Present? check_ph->check_nucleophiles sol_ph Neutralize pH check_ph->sol_ph check_protection N-Protection Intact? check_nucleophiles->check_protection sol_nucleophiles Protect Azetidine check_nucleophiles->sol_nucleophiles sol_reagents Use Milder Reagents check_protection->sol_reagents

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Optimizing (2R)-2-Ethynylazetidine Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving (2R)-2-Ethynylazetidine. The unique strained nature of the azetidine ring can present specific challenges, and this guide aims to provide targeted solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for catalyst and ligand selection for the click reaction with this compound?

A1: For initial experiments, a common and effective catalytic system is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1] To stabilize the catalytically active Cu(I) species and prevent side reactions, the use of a ligand is highly recommended. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for aqueous or partially aqueous media due to its higher water solubility.

Q2: Can the nitrogen atom of the azetidine ring interfere with the copper catalyst?

A2: Yes, the nitrogen atom in the this compound ring is a potential coordination site for the copper catalyst. This chelation could potentially sequester the copper, reducing its catalytic activity. If low reaction yields are observed, consider increasing the catalyst or ligand concentration. Alternatively, protecting the azetidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) can mitigate this issue.

Q3: What are the optimal solvent systems for this compound click chemistry?

A3: The choice of solvent depends on the solubility of your azide partner and other reagents. Common solvents for CuAAC reactions include a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF.[2] For biological applications, aqueous buffer systems are preferred. The use of polar, coordinating solvents can be beneficial as they can help to stabilize the copper catalyst.[3]

Q4: At what temperature should I run the reaction?

A4: CuAAC reactions are typically efficient at room temperature.[2] However, if the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the reaction rate. It is important to monitor for potential degradation of starting materials or products at elevated temperatures, especially given the strained nature of the azetidine ring.

Q5: How can I monitor the progress of my click reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. For TLC analysis, staining with a potassium permanganate solution can be effective for visualizing the alkyne starting material, which will disappear as the reaction proceeds.

Troubleshooting Guide

Below are common issues encountered during the click chemistry of this compound and their potential solutions.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst (Cu(II) instead of Cu(I)).2. Insufficient catalyst or ligand.3. Catalyst poisoning.4. Poor solubility of reagents.5. Steric hindrance.1. Ensure fresh sodium ascorbate solution is used. Degas solvents to remove oxygen which can oxidize Cu(I).2. Increase the loading of CuSO₄ and ligand (e.g., from 1-5 mol% to 10 mol%). Maintain a ligand-to-copper ratio of at least 1:1, with some protocols suggesting a 5:1 ratio to protect the catalyst.[4] 3. Ensure reagents and solvents are free of coordinating impurities (e.g., thiols, EDTA). Purify starting materials if necessary.4. Try a different solvent system (e.g., DMF, DMSO, or a mixture with water) to ensure all components are fully dissolved.5. Increase reaction temperature or extend reaction time. Consider using a less sterically hindered azide if possible.
Formation of Side Products (e.g., Alkyne Homocoupling) 1. Presence of oxygen leading to oxidative homocoupling (Glaser coupling).2. Insufficient reducing agent.1. Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.2. Increase the equivalents of sodium ascorbate (e.g., to 5-10 equivalents relative to the alkyne).
Inconsistent Reaction Yields 1. Variability in reagent quality.2. Inconsistent reaction setup (e.g., exposure to air).1. Use high-purity reagents and solvents. Prepare fresh solutions of sodium ascorbate for each experiment.2. Standardize the reaction setup procedure, including the order of reagent addition and degassing steps.
Difficulty in Product Purification 1. Residual copper catalyst.2. Excess ligand.1. After the reaction, quench with a solution of EDTA or use a copper-chelating resin to remove residual copper.[4] 2. If using a water-insoluble ligand like TBTA, it can often be removed by aqueous extraction. For water-soluble ligands, chromatographic purification may be necessary.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA (or TBTA) in a suitable solvent (water for THPTA, DMSO or t-butanol/water for TBTA).

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in a suitable solvent mixture (e.g., 1:1 water:t-butanol).

    • Add the THPTA (or TBTA) solution (0.1 equivalents).

    • Add the CuSO₄ solution (0.05 equivalents).

    • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Initiate the reaction by adding the sodium ascorbate solution (2 equivalents).

    • Stir the reaction at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, quench by adding a solution of EDTA.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and parameters for CuAAC reactions, which can serve as a baseline for optimizing reactions with this compound.

Table 1: Typical Catalyst and Ligand Loadings

ComponentTypical Mol% (relative to limiting reagent)Notes
CuSO₄ 1 - 10 mol%Higher loadings may be needed for challenging substrates.
Sodium Ascorbate 5 - 20 mol%A significant excess is often used to maintain a reducing environment.
Ligand (TBTA/THPTA) 1 - 10 mol%A 1:1 to 5:1 ligand-to-copper ratio is common.

Table 2: Common Solvents and Temperatures for CuAAC

Solvent SystemTypical TemperatureApplicability
H₂O/t-BuOH (1:1) Room Temperature - 50°CGeneral purpose, good for a wide range of substrates.
DMF or DMSO Room Temperature - 60°CFor substrates with poor solubility in aqueous mixtures.
Aqueous Buffer (e.g., PBS) Room TemperatureBioconjugation reactions.

Visualizations

Experimental Workflow for this compound Click Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Dissolve this compound and Azide Partner mix Combine Reagents and Catalyst Premix reagents->mix catalyst_premix Prepare CuSO4/Ligand Stock Solution catalyst_premix->mix reducing_agent Prepare Fresh Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate Reaction reducing_agent->initiate degas Degas with Inert Gas (Ar or N2) mix->degas degas->initiate stir Stir at Room Temperature initiate->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor workup Quench and Extract Product monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: General workflow for a typical CuAAC reaction.

Troubleshooting Logic for Low Reaction Yield

G start Low or No Product check_catalyst Is the Catalyst Active? (Fresh Ascorbate, Degassed?) start->check_catalyst check_concentration Are Reagent Concentrations Sufficient? check_catalyst->check_concentration Yes increase_catalyst Increase Catalyst/ Ligand Loading check_catalyst->increase_catalyst No check_solubility Are All Reagents Fully Dissolved? check_concentration->check_solubility Yes purify_reagents Purify Starting Materials check_concentration->purify_reagents No check_temp_time Increase Temperature or Reaction Time check_solubility->check_temp_time Yes change_solvent Change Solvent System check_solubility->change_solvent No success Improved Yield check_temp_time->success increase_catalyst->success change_solvent->success purify_reagents->success

Caption: Decision tree for troubleshooting low yield.

References

Stability of (2R)-2-Ethynylazetidine in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2R)-2-Ethynylazetidine in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound?

A1: this compound, containing a strained four-membered azetidine ring and a reactive ethynyl group, may be susceptible to degradation under various conditions. Key concerns include:

  • Ring Strain: The azetidine ring is inherently strained and can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic/basic conditions.[1]

  • pH-Dependent Degradation: The nitrogen atom in the azetidine ring can be protonated at low pH. This can influence the ring's stability and reactivity. Studies on similar N-substituted azetidines have shown significant pH-dependent stability.[2]

  • Solvent Effects: The choice of solvent can impact the stability of the compound. Protic solvents may participate in reactions, while non-polar aprotic solvents are generally more inert.

  • Oxidation: The ethynyl group may be susceptible to oxidative degradation.

Q2: How can I assess the stability of this compound in my experimental setup?

A2: A systematic stability study is recommended. This typically involves exposing the compound to a range of conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]

Q3: What is a typical experimental protocol for determining stability in different solvents and pH?

A3: A general protocol involves preparing stock solutions of this compound in the solvents and pH buffers of interest, incubating them at a specific temperature, and analyzing samples at various time points. A detailed methodology is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in acidic aqueous buffer (e.g., pH < 4). Protonation of the azetidine nitrogen may facilitate ring-opening or other degradation pathways. The stability of N-aryl azetidines has been shown to be influenced by the pKa of the azetidine nitrogen.[2]- If experimentally feasible, consider using a less acidic buffer system. - Minimize the time the compound is exposed to highly acidic conditions. - Evaluate the use of a co-solvent to reduce the activity of water.
Inconsistent stability results between experimental runs. - Fluctuation in storage temperature or light exposure. - Contamination of solvents or buffers. - Issues with the analytical method.- Ensure consistent temperature control and protect samples from light.[3][4] - Use fresh, high-purity solvents and buffers for each experiment. - Validate the stability-indicating analytical method for reproducibility.
Formation of unknown peaks in the chromatogram during stability analysis. These are likely degradation products. Forced degradation studies can help in identifying potential degradation pathways.[5][6]- Conduct forced degradation studies (e.g., exposure to strong acid, strong base, high temperature, oxidizing agents) to intentionally generate degradation products. This can help in the characterization of unknown peaks and understanding the degradation pathways.
Poor recovery of the compound from the initial time point (T=0). - Adsorption of the compound to the surface of the sample vial. - Poor solubility in the chosen solvent or buffer.- Use silanized or low-adsorption vials. - Determine the solubility of this compound in the chosen media before initiating the stability study.

Data Presentation

The following tables illustrate how quantitative stability data for this compound could be presented.

Table 1: Stability of this compound in Different Solvents at 25°C

SolventTime (hours)% Remaining this compound
Acetonitrile0100
2499.5
4899.1
7298.8
Methanol0100
2497.2
4895.1
7293.5
Dichloromethane0100
2499.8
4899.6
7299.5
Water0100
2492.3
4885.7
7280.1

Table 2: Stability of this compound in Aqueous Buffers at 25°C

pHTime (hours)% Remaining this compound
3.00100
885.4
2465.2
5.00100
895.1
2488.9
7.40100
898.7
2496.5
9.00100
894.3
2487.1

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Solvents and pH

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Preparation of Test Solutions:

    • For solvent stability, dilute the stock solution with the selected solvents (e.g., acetonitrile, methanol, dichloromethane, water) to a final concentration of 10 µg/mL.

    • For pH stability, dilute the stock solution with aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9) to a final concentration of 10 µg/mL. The final concentration of the organic co-solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Transfer the test solutions into individual, sealed vials.

    • Incubate the vials at a constant temperature (e.g., 25°C or 40°C for accelerated testing) and protect from light.[3][4]

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.

    • Quench any further degradation by adding a suitable solvent (e.g., mobile phase) and/or cooling the sample.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (e.g., in ACN) Solvent Dilute in Test Solvents Stock->Solvent pH Dilute in pH Buffers Stock->pH Incubate Incubate at Controlled Temperature & Light Solvent->Incubate pH->Incubate Sample Sample at Time Points (T=0, T=x, ... T=n) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Calculate Calculate % Remaining Analyze->Calculate Plot Plot Degradation Curve Calculate->Plot

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Instability Observed Check_pH Is the medium acidic (pH < 4)? Start->Check_pH Check_Solvent Is a protic solvent being used? Start->Check_Solvent Check_Consistency Are results inconsistent? Start->Check_Consistency Action_pH Consider higher pH buffer or reduced exposure time. Check_pH->Action_pH Yes Action_Solvent Evaluate stability in aprotic solvents. Check_Solvent->Action_Solvent Yes Action_Consistency Verify temperature control, use fresh reagents, and validate analytical method. Check_Consistency->Action_Consistency Yes

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Overcoming Low Reactivity of (2R)-2-Ethynylazetidine in Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of (2R)-2-Ethynylazetidine during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in conjugation reactions?

A1: The reduced reactivity of this compound can be attributed to a combination of factors inherent to its structure:

  • Steric Hindrance: The azetidine ring, particularly with substituents on the nitrogen, can sterically hinder the approach of reactants to the ethynyl group. This is a significant factor in both enzyme- and metal-catalyzed reactions.

  • Ring Strain: While strain can sometimes enhance reactivity in certain cycloaddition reactions, the specific geometry of the 2-substituted azetidine may not be optimal for orbital alignment required for efficient reaction, contributing to a higher activation energy.[1]

  • Electronic Effects: The nitrogen atom in the azetidine ring can influence the electronic properties of the alkyne, potentially reducing its reactivity compared to simple terminal alkynes. The nature of the N-substituent (e.g., Boc-protecting group) can further modulate this effect.[2][3]

Q2: What are the primary conjugation methods suitable for this compound?

A2: The two most common and generally suitable conjugation methods for terminal alkynes like this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and forms a stable triazole linkage. It is often the first choice due to its reliability and broad functional group tolerance.[4][5][6][7][8]

  • Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. It is a powerful tool for creating more complex molecular architectures.[9][10][11][12][13]

Q3: Can the azetidine ring open during conjugation reactions?

A3: Yes, the strained four-membered ring of azetidine can be susceptible to ring-opening under certain conditions.[14][15] Harsh acidic or basic conditions, as well as certain Lewis acids, can promote cleavage of the ring.[14][15] It is crucial to select reaction conditions that are mild enough to preserve the integrity of the azetidine ring. For instance, N-Boc protected azetidines have shown stability to acidic conditions under which the N-Botc analogue is cleaved.[2]

Q4: How does the N-protecting group on the azetidine affect reactivity?

A4: The N-protecting group plays a critical role. A bulky protecting group like tert-butoxycarbonyl (Boc) can increase steric hindrance around the reactive alkyne.[3] However, it also modulates the electronic properties and stability of the azetidine ring. The choice of protecting group can be a key parameter to optimize for improved reactivity and stability. For instance, the tert-butoxythiocarbonyl (Botc) group has been shown to facilitate α-lithiation where the Boc group does not, indicating a significant electronic influence.[2]

Troubleshooting Guide: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This guide addresses common issues encountered when conjugating this compound via CuAAC.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Steric Hindrance 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (up to 24-48 hours) or gently heat the reaction (e.g., to 37-45°C) to overcome the activation energy barrier.[5] 2. Optimize Ligand: Use a copper-chelating ligand that can promote the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) is common for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is suitable for aqueous media.[5][16] Experiment with different ligand-to-copper ratios. 3. Increase Reagent Concentration: If possible, increasing the concentration of the reactants can favor the reaction equilibrium towards the product.[17]
Catalyst Inactivation 1. Deoxygenate Reaction Mixture: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[7] Thoroughly degas all solutions by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. 2. Use a Reducing Agent: Add a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from any oxidized Cu(II).[5][16] 3. Use a Fresh Copper Source: Ensure the Cu(I) salt (e.g., CuI, CuBr) is fresh and has not been oxidized during storage.
Poor Solubility 1. Co-solvents: Add a co-solvent like DMSO or DMF to improve the solubility of all reactants.[5] 2. Surfactants: In aqueous media, a small amount of a biocompatible surfactant may aid in micelle formation and improve reaction efficiency.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) 1. Strictly Anaerobic Conditions: This side reaction is promoted by oxygen.[7] Ensure the reaction is set up under a robust inert atmosphere. 2. Use of Excess Reducing Agent: Maintaining a reducing environment with sodium ascorbate minimizes the Cu(II) species that can promote homocoupling.[7]
Reaction with Thiols In biological contexts, free thiols (e.g., from cysteine residues) can react with the alkyne or form thiotriazoles.[18] This can be mitigated by using a higher concentration of a reducing agent like TCEP.[18]
Azetidine Ring Opening If the reaction conditions are too harsh (e.g., extreme pH), ring opening may occur. Ensure the pH of the reaction mixture is maintained within a neutral to slightly basic range (pH 7-8).

Troubleshooting Guide: Sonogashira Coupling

This guide provides solutions for common problems during the Sonogashira coupling of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Steric Hindrance 1. Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)3 often improve catalytic activity.[10][11][19] 2. Higher Reaction Temperature: These reactions may require elevated temperatures (e.g., 60-100°C) to proceed at a reasonable rate.[20] However, monitor for decomposition of the azetidine.
Catalyst Deactivation 1. Inert Atmosphere: The Pd(0) active species is sensitive to air. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Choice of Palladium Precatalyst: Use a stable precatalyst that reliably generates the active Pd(0) species under the reaction conditions.[21]
Incorrect Base The choice of base is critical. Organic bases like triethylamine (Et3N), diisopropylethylamine (DIPEA), or piperidine are commonly used.[10] For sensitive substrates, an inorganic base like Cs2CO3 or K2CO3 in a polar aprotic solvent might be beneficial.[9] The base should be strong enough to deprotonate the alkyne but not so strong as to cause side reactions.
Problem 2: Competing Reactions and Side Products
Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) 1. Copper-Free Conditions: If homocoupling is a major issue, consider a copper-free Sonogashira protocol.[13] These often require different ligands and bases. 2. Slow Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling side reaction.
Dehalogenation/Reduction of Aryl Halide This can occur at higher temperatures or with certain catalyst/ligand combinations.[22] Try lowering the reaction temperature or screening different palladium catalysts and ligands.
Azetidine Instability Prolonged heating or strongly basic conditions can lead to decomposition of the azetidine ring. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. If necessary, explore milder reaction conditions (lower temperature, weaker base).

Data Presentation

Table 1: Relative Reactivity of Terminal Alkynes in CuAAC

This table summarizes the relative reactivity of different classes of terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition. While specific data for this compound is not available, this provides a general trend. Propiolamides, which are electronically activated, tend to be more reactive.

Alkyne TypeExample StructureRelative ReactivityNotes
Secondary Propiolamide R-NH-CO-C≡CHHighElectron-withdrawing group activates the alkyne.
Tertiary Propiolamide R2N-CO-C≡CHVery HighGenerally more reactive than secondary propiolamides.
Propargyl Ether R-O-CH2-C≡CHModerateA common and reliable alkyne for CuAAC.
Propargyl Amine R2N-CH2-C≡CHModerateSimilar reactivity to propargyl ethers.
Simple Terminal Alkyne R-C≡CHModerateBaseline reactivity.

Data adapted from a comparative study of alkyne performance in CuAAC.[4]

Table 2: Catalyst and Ligand Selection for Sonogashira Coupling with Hindered Substrates

The choice of palladium catalyst and phosphine ligand is crucial when dealing with sterically demanding substrates in Sonogashira couplings.

Catalyst/Ligand SystemSubstrate TypeTypical ConditionsComments
Pd(PPh3)4 / CuI Simple aryl halidesEt3N, THF, RT to 60°CStandard conditions, may be inefficient for hindered substrates.
PdCl2(PPh3)2 / CuI Simple aryl halidesEt3N, THF, RT to 60°CAnother common catalyst system.
Pd2(dba)3 / P(t-Bu)3 / CuI Hindered aryl bromidesAmine base, various solvents, RT to 100°CBulky, electron-rich ligand enhances catalytic activity.[11][19]
Pd(OAc)2 / XPhos / CuI Hindered aryl bromidesCs2CO3, THF, 60-80°CBuchwald-type ligand, effective for challenging couplings.[23]
[DTBNpP]Pd(crotyl)Cl Hindered aryl bromidesTMP, DMSO, RTAir-stable precatalyst for room-temperature, copper-free reactions.[21]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and azide partner in solvent D Combine reactants, catalyst, and reducing agent under inert gas A->D B Prepare catalyst solution: CuSO4 and THPTA/TBTA B->D C Prepare reducing agent: Sodium Ascorbate solution C->D E Stir at RT to 45°C (monitor by TLC/LC-MS) D->E F Quench reaction E->F G Purify product (e.g., column chromatography) F->G

CuAAC Experimental Workflow
  • Reagent Preparation:

    • In a reaction vessel, dissolve this compound (1 equivalent) and your azide-containing molecule (1.1 equivalents) in a suitable solvent (e.g., a mixture of water/t-butanol or DMF).

    • In a separate vial, prepare the catalyst solution by dissolving CuSO4·5H2O (0.05 equivalents) and a ligand such as THPTA (0.25 equivalents) in the reaction solvent.

    • Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in the reaction solvent.

  • Reaction Setup:

    • Thoroughly degas the solution containing the alkyne and azide by bubbling with argon or nitrogen for 15-20 minutes.

    • Under an inert atmosphere, add the catalyst solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 37-45°C.

    • Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The crude product is then purified by standard methods such as flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine aryl halide, Pd catalyst, phosphine ligand, and CuI in a flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent and base B->C D Add this compound C->D E Heat to 60-100°C (monitor by TLC/LC-MS) D->E F Cool to RT, filter, and concentrate E->F G Purify product (e.g., column chromatography) F->G

Sonogashira Coupling Experimental Workflow
  • Reaction Setup:

    • To a dry Schlenk flask, add the aryl halide (1 equivalent), palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 equivalents), phosphine ligand if needed (e.g., P(t-Bu)3, 0.04 equivalents), and CuI (0.04 equivalents).

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Addition of Reagents:

    • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equivalents).

    • Add this compound (1.2 equivalents) to the reaction mixture.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically between 60°C and 100°C).

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous NH4Cl and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Logical Troubleshooting Flowchart

Troubleshooting_Logic cluster_cuaac CuAAC cluster_sonogashira Sonogashira start Low Conjugation Yield with This compound reaction_type Which reaction? start->reaction_type cuaac_check Check for O2 exclusion & fresh reagents reaction_type->cuaac_check CuAAC sono_check Check catalyst/ligand suitability for hindered substrates reaction_type->sono_check Sonogashira cuaac_optimize Optimize ligand, temperature, & concentration cuaac_check->cuaac_optimize Yes cuaac_side_products Analyze for side products (homocoupling, ring opening) cuaac_optimize->cuaac_side_products cuaac_solution Adjust conditions based on side product analysis cuaac_side_products->cuaac_solution sono_optimize Screen bulky ligands, different bases, & temperature sono_check->sono_optimize Yes sono_side_products Analyze for side products (homocoupling, dehalogenation) sono_optimize->sono_side_products sono_solution Consider Cu-free protocol or milder conditions sono_side_products->sono_solution

Troubleshooting Decision Pathway

References

Technical Support Center: (2R)-2-Ethynylazetidine Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-Ethynylazetidine based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in assays?

This compound is a small molecule containing a reactive ethynyl group and an azetidine ring. Due to the presence of the terminal alkyne, it can be used as a chemical probe in various biochemical assays. The ethynyl group can act as a "warhead" for covalent modification of target proteins, making it a potential tool for identifying enzyme inhibitors or for activity-based protein profiling (ABPP). Its azetidine scaffold provides a three-dimensional structure that can influence binding specificity to target proteins.

Q2: What are the key considerations for handling and storing this compound?

Due to the reactive nature of the ethynyl group, proper handling and storage are crucial to maintain the compound's integrity. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles. For preparing stock solutions, use anhydrous solvents like DMSO or ethanol. It is advisable to prepare fresh working solutions for each experiment.

Q3: How can I confirm the covalent binding of this compound to my target protein?

Mass spectrometry is a definitive method to confirm covalent modification. By analyzing the intact protein or digested peptides after incubation with this compound, you can observe a mass shift corresponding to the adduction of the compound. A well-designed experiment would include a time-dependent increase in the modified protein signal.

Troubleshooting Guide

Issue 1: High background signal or non-specific binding in the assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Aggregation Decrease the concentration of this compound. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.
Reactive Impurities Ensure the purity of the this compound stock. If synthesizing in-house, thorough purification is critical.
Non-specific Covalent Modification Include a pre-incubation step with a non-specific protein (e.g., BSA) to sequester reactive species. Reduce the incubation time or temperature.
Off-Target Binding Perform a competition experiment with a known non-covalent binder to the target's active site.
Issue 2: No or low signal change, indicating lack of inhibition or binding.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound. Verify the stability of the compound in the assay buffer over the experiment's duration.
Incorrect Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time. Ensure the target protein is active and stable under the chosen conditions.
Low Compound Potency Increase the concentration range of this compound being tested.
Target Not Susceptible to Covalent Modification Verify the presence of a suitable nucleophilic residue (e.g., Cys, Ser, Lys) in the predicted binding site of the target protein.

Experimental Protocols

General Protocol for a Competitive Covalent Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory potential of this compound against a target enzyme.

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and this compound Solutions pre_incubate Pre-incubate Enzyme with varying concentrations of this compound prep_reagents->pre_incubate Transfer to assay plate add_substrate Initiate reaction by adding Substrate pre_incubate->add_substrate Time-dependent incubation measure_signal Measure reaction progress over time (e.g., fluorescence, absorbance) add_substrate->measure_signal Kinetic read analyze_data Analyze data to determine IC50 or kinact/KI values measure_signal->analyze_data

Caption: General workflow for a covalent inhibitor assay.

Signaling Pathway and Logical Relationships

Logical Flow for Troubleshooting Inconsistent Assay Results

This diagram illustrates a logical approach to diagnosing the root cause of inconsistent or unexpected results in assays involving this compound.

G start Inconsistent Assay Results check_reagents Verify Reagent Stability & Purity (Compound, Enzyme, Buffer) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Assay Protocol (Incubation times, Concentrations) protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok check_instrument Check Instrument Performance (Calibration, Settings) instrument_ok Instrument Functioning Properly? check_instrument->instrument_ok reagent_ok->check_protocol Yes reprepare Prepare Fresh Reagents reagent_ok->reprepare No protocol_ok->check_instrument Yes rerun Re-run Assay with Controls protocol_ok->rerun No recalibrate Recalibrate/Service Instrument instrument_ok->recalibrate No end Consistent Results instrument_ok->end Yes reprepare->rerun rerun->end recalibrate->rerun

Caption: Troubleshooting flowchart for inconsistent assay results.

Technical Support Center: Copper-Mediated Reactions with Ethynylazetidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethynylazetidines in copper-mediated reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and prevent common side reactions, ensuring the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with ethynylazetidine substrates.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Copper Catalyst: The active Cu(I) species is readily oxidized to inactive Cu(II) by dissolved oxygen.[1][2] 2. Catalyst Poisoning: Components of the reaction mixture (e.g., other functional groups in the reactants, impurities in solvents) may be coordinating to the copper catalyst and inhibiting its activity.1. Use a Reducing Agent: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state. A slight excess is recommended to counteract oxidation during the reaction.[2] 2. Degas Solvents: Before starting the reaction, thoroughly degas all solvents to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended. 3. Purify Reagents: Ensure all starting materials and solvents are of high purity.
Presence of a Major Side Product with Double the Mass of the Starting Ethynylazetidine Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of the terminal alkyne (ethynylazetidine) to form a 1,3-diyne. This is a common side reaction in CuAAC.[3]1. Minimize Oxygen Exposure: As with low product formation, rigorous exclusion of oxygen is critical. Use degassed solvents and an inert atmosphere. 2. Add a Ligand: The use of a copper-chelating ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) oxidation state and suppress homocoupling.[1][4] 3. Control Reaction Stoichiometry: Ensure the azide is present in a slight excess relative to the ethynylazetidine to favor the cycloaddition reaction over homocoupling.
Formation of Unidentified Byproducts; Potential Azetidine Ring Instability Ring-Opening of the Azetidine: The strained four-membered azetidine ring may be susceptible to ring-opening under certain conditions. While documented instances are often acid-mediated, the Lewis acidity of the copper catalyst could potentially promote this side reaction.1. Use a Stabilizing Ligand: Ligands not only protect the copper catalyst but can also modulate its reactivity, potentially preventing interactions that could lead to ring-opening. 2. Screen Solvents: The choice of solvent can influence the stability of intermediates. Compare results in common CuAAC solvents such as water/t-butanol, THF, and DMF. 3. Maintain Neutral pH: Avoid acidic conditions. If possible, buffer the reaction mixture to maintain a neutral pH. 4. Lower Reaction Temperature: If ring-opening is suspected, running the reaction at a lower temperature may disfavor this higher activation energy pathway.
Reaction is Sluggish or Stalls Before Completion 1. Insufficient Catalyst Activity: The catalyst may be degrading over the course of the reaction. 2. Poor Solubility of Reagents: One or more of the reactants may not be fully dissolved in the chosen solvent system.1. Add More Reducing Agent: A second addition of sodium ascorbate can regenerate the active Cu(I) catalyst. 2. Optimize Solvent System: Use a co-solvent system (e.g., water/t-butanol, DMF/water) to ensure all components are fully dissolved. Gentle heating may also improve solubility and reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using ethynylazetidines in CuAAC reactions?

The most prevalent side reaction is the copper-catalyzed oxidative homocoupling of the ethynylazetidine, often referred to as Glaser coupling.[3] This results in the formation of a diyne dimer. This side reaction is promoted by the presence of oxygen.

Q2: How can I prevent the homocoupling of my ethynylazetidine?

To minimize homocoupling, it is crucial to exclude oxygen from the reaction. This can be achieved by using degassed solvents and running the reaction under an inert atmosphere (nitrogen or argon). Additionally, the use of a copper(I)-stabilizing ligand, such as TBTA or THPTA, is highly recommended. These ligands chelate the copper ion, protecting it from oxidation and reducing the likelihood of alkyne dimerization.[1][4]

Q3: Is the azetidine ring stable under typical CuAAC conditions?

While the azetidine ring is generally stable, its inherent ring strain makes it potentially susceptible to ring-opening under certain conditions. Studies have shown that N-substituted azetidines can undergo intramolecular ring-opening in the presence of acid.[5] Although standard CuAAC reactions are typically run under neutral to slightly basic conditions, the Lewis acidity of the copper catalyst could potentially facilitate ring-opening.

Q4: What are the signs of azetidine ring-opening, and how can I test for it?

Signs of ring-opening would include the formation of unexpected byproducts, often with the same mass as the expected product + H₂O (from hydrolysis of an opened intermediate) or other adducts depending on the solvent and reagents present. To test for this, you can:

  • Run control reactions: Subject the ethynylazetidine to the reaction conditions without the azide partner to see if any decomposition occurs.

  • Detailed structural analysis: Use techniques like 2D NMR and high-resolution mass spectrometry to characterize any byproducts.

Q5: What is the optimal copper source and ligand for reactions with ethynylazetidines?

A common and effective system is the in-situ generation of Cu(I) from copper(II) sulfate (CuSO₄) and sodium ascorbate.[2] This avoids the need to handle air-sensitive Cu(I) salts. For the ligand, THPTA is a good choice for aqueous solvent systems due to its high water solubility, while TBTA is suitable for organic solvents. The optimal ligand and its concentration may need to be determined empirically for your specific substrate.

Q6: Can I use a copper(I) salt directly?

Yes, Cu(I) salts such as copper(I) bromide (CuBr) or copper(I) iodide (CuI) can be used. However, they are more sensitive to oxidation, so rigorous exclusion of air is even more critical.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with Ethynylazetidine using CuSO₄/Sodium Ascorbate

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your ethynylazetidine, azide partner, CuSO₄, sodium ascorbate, and ligand (e.g., THPTA for aqueous reactions) in a suitable degassed solvent.

  • Reaction Setup:

    • In a reaction vessel, add the ethynylazetidine and azide in a 1:1.1 molar ratio.

    • Add the ligand solution. A common starting point is 1-5 mol% of the ligand relative to the limiting reagent.

    • Add the CuSO₄ solution (typically 1-5 mol%).

    • If not already in an inert atmosphere glovebox, purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.

    • Extract the product with an appropriate organic solvent.

    • Purify the product using standard techniques such as column chromatography.

Data Presentation: Example Reaction Conditions
Parameter Condition A (Aqueous) Condition B (Organic)
Ethynylazetidine 1.0 equiv1.0 equiv
Azide 1.1 equiv1.1 equiv
Copper Source 0.05 equiv CuSO₄0.05 equiv CuBr
Reducing Agent 0.1 equiv Sodium AscorbateN/A
Ligand 0.05 equiv THPTA0.05 equiv TBTA
Solvent 1:1 H₂O:t-BuOH (degassed)THF (degassed)
Temperature Room TemperatureRoom Temperature
Atmosphere NitrogenArgon

Visualizations

CuAAC_Pathway cluster_cycle Catalytic Cycle Ethynylazetidine Ethynylazetidine Copper_Acetylide Copper-Azetidinylacetylide Intermediate Ethynylazetidine->Copper_Acetylide Coordination Azide Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu_I Cu(I) Catalyst Cu_I->Copper_Acetylide Ligand Ligand Ligand->Cu_I Stabilization Copper_Acetylide->Cycloaddition Triazole_Product Azetidinyl-Triazole Product Cycloaddition->Triazole_Product Protonolysis

Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ethynylazetidines.

Troubleshooting_Logic Start Low Yield or Side Products Observed Check_Homocoupling Check for Homocoupling (Dimer of Alkyne)? Start->Check_Homocoupling Yes_Homocoupling Yes Check_Homocoupling->Yes_Homocoupling Yes No_Homocoupling No Check_Homocoupling->No_Homocoupling No Solution_Homocoupling Increase Inert Atmosphere Add Ligand (TBTA/THPTA) Yes_Homocoupling->Solution_Homocoupling Check_Ring_Opening Suspect Azetidine Ring-Opening? No_Homocoupling->Check_Ring_Opening Yes_Ring_Opening Yes Check_Ring_Opening->Yes_Ring_Opening Yes No_Ring_Opening No Check_Ring_Opening->No_Ring_Opening No Solution_Ring_Opening Use Stabilizing Ligand Screen Solvents Maintain Neutral pH Yes_Ring_Opening->Solution_Ring_Opening Check_Catalyst_Activity Reaction Stalled? No_Ring_Opening->Check_Catalyst_Activity Yes_Stalled Yes Check_Catalyst_Activity->Yes_Stalled Yes Solution_Stalled Add More Reducing Agent Optimize Solubility Yes_Stalled->Solution_Stalled

Caption: A logical troubleshooting workflow for common issues in ethynylazetidine CuAAC reactions.

References

Enhancing the solubility of (2R)-2-Ethynylazetidine for biological experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of (2R)-2-Ethynylazetidine for biological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous buffer for a cell-based assay. What is the likely cause and how can I prevent this?

A2: This is a common issue encountered with compounds that are highly soluble in organic solvents like DMSO but have lower solubility in aqueous media. The precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To prevent this, you can try the following:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound in the assay may keep it below its solubility threshold.

  • Increase the percentage of co-solvent: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly affecting cell viability. Always perform a vehicle control to assess the effect of the solvent on your experimental system.

  • Use a different co-solvent: In some cases, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) may be better tolerated by cells or offer improved solubilizing properties for your specific compound.

  • pH modification: Since this compound is an amine, its solubility is pH-dependent. Lowering the pH of your aqueous buffer will protonate the amine group, forming a more soluble salt.

Q3: How can I use pH to enhance the solubility of this compound?

A3: this compound contains a basic azetidine nitrogen. The pKa of the parent compound, azetidine, is approximately 11.29. By adjusting the pH of the solution to be at least 2 pH units below the pKa of the compound, you can ensure that the amine group is predominantly in its protonated, more water-soluble salt form. For many biological assays conducted at or near physiological pH (~7.4), the compound will exist as a mixture of the free base and the protonated salt. Preparing a stock solution in a slightly acidic buffer (e.g., pH 5-6) before further dilution into your final assay medium may improve its overall solubility.

Q4: Are there any excipients I can use to improve the solubility of this compound?

A4: Yes, several excipients can be used to enhance the solubility of small molecules:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic parts of a molecule in their central cavity, thereby increasing its aqueous solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization. However, their use in cell-based assays must be carefully evaluated for potential cytotoxicity.

  • Polymers: Biocompatible polymers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) can also be used to formulate poorly soluble compounds.

The choice of excipient and its concentration should be carefully optimized and tested for compatibility with your specific biological assay.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer. The compound's aqueous solubility is very low at the tested concentration.1. Decrease the final concentration of the compound. 2. Prepare the final solution by adding the aqueous buffer to the DMSO stock (instead of the other way around) with vigorous vortexing. 3. Consider using a different co-solvent (e.g., ethanol). 4. Lower the pH of the aqueous buffer.
Compound is initially soluble but precipitates over time. The compound is forming a supersaturated solution that is not stable. This can be due to kinetic vs. thermodynamic solubility.1. Sonicate the solution after preparation to aid in dissolution and stability. 2. Prepare fresh solutions immediately before each experiment. 3. Investigate the use of solubility-enhancing excipients like cyclodextrins.
Inconsistent results between experiments. Variability in compound solubility and concentration.1. Standardize the protocol for preparing the compound solutions, including solvent, temperature, and mixing time. 2. Visually inspect for any signs of precipitation before use. 3. Consider filtering the final solution through a 0.22 µm filter to remove any undissolved particles.
Observed cellular toxicity at concentrations where the compound should be active. The solvent (e.g., DMSO) concentration is too high, or the solubilizing agent itself is toxic.1. Perform a vehicle control with the same concentration of solvent/excipient to assess its toxicity. 2. Reduce the concentration of the co-solvent or excipient. 3. Explore alternative, less toxic solubilization methods.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a basic method to estimate the aqueous solubility of this compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Microcentrifuge tubes

  • Orbital shaker

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a calibration curve of the compound in DMSO at known concentrations.

  • Add an excess amount of the compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).

  • Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

  • Dilute the supernatant with DMSO to a concentration that falls within the range of your calibration curve.

  • Determine the concentration of the compound in the diluted supernatant using HPLC or UV-Vis spectrophotometry.

  • Calculate the aqueous solubility by accounting for the dilution factor.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)

  • Materials from Protocol 1

Procedure:

  • Follow the steps outlined in Protocol 1, but use the different pH buffers instead of PBS in step 3.

  • Determine the solubility of the compound at each pH.

  • Plot the solubility as a function of pH to identify the optimal pH range for solubilization.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_concentration Is the final concentration as low as experimentally feasible? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No check_cosolvent Can the co-solvent (e.g., DMSO) concentration be slightly increased? check_concentration->check_cosolvent Yes lower_concentration->check_cosolvent increase_cosolvent Increase co-solvent concentration (e.g., 0.1% to 0.5%) and run vehicle control check_cosolvent->increase_cosolvent Yes check_ph Is the aqueous buffer pH adjustable? check_cosolvent->check_ph No increase_cosolvent->check_ph adjust_ph Lower the pH of the buffer (e.g., to pH 6.0-6.5) check_ph->adjust_ph Yes consider_excipients Consider using solubility enhancers: - Cyclodextrins - Non-ionic surfactants (low %) - Biocompatible polymers check_ph->consider_excipients No adjust_ph->consider_excipients end_soluble Compound Solubilized consider_excipients->end_soluble Successful end_insoluble If still insoluble, consider resynthesis as a salt or alternative formulation strategies consider_excipients->end_insoluble Unsuccessful Solubility_Enhancement_Strategies cluster_strategies compound This compound (Poorly Soluble) strategies Solubility Enhancement Strategies compound->strategies ph_modification pH Modification (Acidification to form salt) strategies->ph_modification cosolvents Co-solvents (DMSO, Ethanol, PEG) strategies->cosolvents excipients Excipients (Cyclodextrins, Surfactants) strategies->excipients

References

Validation & Comparative

A Comparative Spectroscopic Analysis of (2R)-2-Ethynylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-Ethynylazetidine is a saturated heterocyclic compound containing a strained four-membered ring and a terminal alkyne functionality. This unique structural combination makes it a valuable building block in medicinal chemistry, offering a rigid scaffold for the precise spatial orientation of substituents. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives in drug development.

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published spectra for this specific molecule, this guide presents predicted data based on the analysis of its constituent functional groups and comparison with structurally related compounds. The comparative data is presented alongside experimentally obtained spectra for azetidine and 1-pentyne, representing the core cyclic amine and the terminal alkyne moieties, respectively.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its comparator molecules.

¹H NMR Data
CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H-2 (CH)~3.8 - 4.2Triplet~7-8
H-3 (CH₂)~2.2 - 2.6Multiplet
H-4 (CH₂)~3.5 - 3.9Multiplet
N-H~1.5 - 2.5Broad Singlet
Ethynyl H~2.0 - 2.3Singlet
Azetidine H-2, H-4 (CH₂)3.63Triplet7.7
H-3 (CH₂)2.33Quintet7.7
N-H2.08Singlet
1-Pentyne Ethynyl H1.95Triplet2.7
Propargylic CH₂2.18Triplet of Triplets7.0, 2.7
Homopropargylic CH₂1.53Sextet7.2
Methyl H1.01Triplet7.4
¹³C NMR Data
CompoundCarbonChemical Shift (δ, ppm)
This compound (Predicted) C-2~55 - 60
C-3~25 - 30
C-4~45 - 50
C≡CH~80 - 85
C≡CH~70 - 75
Azetidine C-2, C-447.9
C-327.8
1-Pentyne C-1 (≡CH)68.5
C-2 (C≡)83.8
C-3 (CH₂)20.3
C-4 (CH₂)22.1
C-5 (CH₃)13.4
IR Spectroscopy Data
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound (Predicted) N-H Stretch3300 - 3500 (broad)
≡C-H Stretch~3300 (sharp)
C-H Stretch (alkane)2850 - 3000
C≡C Stretch2100 - 2260 (weak)
N-H Bend1590 - 1650
Azetidine N-H Stretch~3350
C-H Stretch2850 - 2990
N-H Bend~1600
1-Pentyne ≡C-H Stretch~3310
C-H Stretch2870 - 2960
C≡C Stretch~2120
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)Likely Fragment Structures
This compound (Predicted) 8180, 54, 53, 41, 39[M-H]⁺, [M-C₂H₃]⁺, [M-C₂H₄]⁺, [C₃H₅]⁺, [C₃H₃]⁺
Azetidine 5756, 42, 28[M-H]⁺, [M-CH₃]⁺, [C₂H₄]⁺
1-Pentyne 6867, 53, 41, 39[M-H]⁺, [M-CH₃]⁺, [C₃H₅]⁺, [C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and should be free of interfering signals in the regions of interest.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest and place it in a solution cell.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or salt plates/solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for small molecules.

  • Sample Introduction:

    • GC-MS: Inject a dilute solution of the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

    • Direct Infusion: Introduce a solution of the sample directly into the ionization source.

  • Acquisition (EI):

    • The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Neat, KBr pellet, or solution MS Mass Spectrometry Sample->MS Inject into GC/LC or direct infusion Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation Pattern MS->Purity

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data to Molecular Structure

The following diagram illustrates how different spectroscopic techniques provide complementary information to determine the structure of this compound.

Structure_Elucidation cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Molecule C₅H₇N M.W. 81.12 NMR NMR (¹H, ¹³C) Connectivity Proton & Carbon Connectivity NMR->Connectivity IR IR FunctionalGroups N-H, C≡C-H Functional Groups IR->FunctionalGroups MS MS MolecularFormula Molecular Formula & Fragmentation MS->MolecularFormula Connectivity->Molecule confirms FunctionalGroups->Molecule confirms MolecularFormula->Molecule confirms

Caption: Spectroscopic Data and Structural Elucidation.

Reactivity of (2R)-2-Ethynylazetidine in Comparison to Other Alkynes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of different alkynes is crucial for applications ranging from bioconjugation to the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of (2R)-2-Ethynylazetidine with other commonly used alkynes, focusing on the well-established Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. Due to a lack of direct experimental data for this compound, its reactivity is projected based on established principles of ring strain and alkyne chemistry.

The reactivity of alkynes in cycloaddition reactions is largely governed by the degree of ring strain. Linear alkynes are relatively unreactive and require catalysis, while cyclic alkynes exhibit enhanced reactivity due to the deformation of the ideal 180° bond angle of the sp-hybridized carbons. This inherent strain is the driving force behind SPAAC, a cornerstone of bioorthogonal chemistry.

Theoretical Reactivity of this compound

The four-membered azetidine ring in this compound imposes significant angle strain on the appended ethynyl group. This strain is expected to lower the activation energy for cycloaddition reactions compared to unstrained, linear alkynes. However, very small, strained rings can also be prone to instability, rearrangements, or polymerization.[1] Theoretical studies suggest that the reactivity of cyclic alkynes increases as the ring size decreases, down to a point where the molecule becomes too unstable for practical use.[1]

It is hypothesized that the reactivity of 2-ethynylazetidine would be intermediate between that of larger, moderately strained cyclooctynes and highly reactive, often unstable, smaller cyclic alkynes. Its compact size could also be advantageous in certain biological applications where steric hindrance is a concern.

Comparative Reactivity Data

To contextualize the potential reactivity of this compound, the following table summarizes the second-order rate constants for the SPAAC reaction of various alkynes with benzyl azide, a common model azide.

AlkyneStructureSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent SystemReference
This compound Structure of this compound
Theoretical Estimate: Moderate--Bicyclononyne (BCN) Structure of Bicyclononyne0.15DMSO[2]Dibenzocyclooctynol (DIBO) Structure of Dibenzocyclooctynol0.48 (with azido-tagged protein)Micellar solution[3]Azacyclonon-5-yne (ACN), N-Boc protected Structure of Azacyclonon-5-yne5.9 x 10⁻⁶Acetonitrile[4][9+1]Cycloparaphenylene ([9+1]CPP) Structure of [9+1]Cycloparaphenylene2.2 x 10⁻³DMSO[5][11+1]Cycloparaphenylene ([11+1]CPP) Structure of [11+1]Cycloparaphenylene4.5 x 10⁻⁴DMSO[5]

Note: The reactivity of this compound is a theoretical projection. Experimental validation is required.

Experimental Protocols

Below is a general protocol for conducting a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction and monitoring its kinetics, which can be adapted for the study of this compound.

General Procedure for SPAAC
  • Reagent Preparation: Prepare stock solutions of the alkyne and azide in a suitable solvent (e.g., DMSO, acetonitrile, or an aqueous buffer). Concentrations typically range from 10 to 100 mM.

  • Reaction Setup: In a reaction vessel, combine the alkyne and azide solutions at the desired temperature. The reaction can be performed at room temperature or physiological temperature (37 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by various analytical techniques:

    • NMR Spectroscopy: Acquire spectra at regular intervals to observe the disappearance of reactant signals and the appearance of product signals.[2][4][5] An internal standard can be used for quantitative analysis.

    • ATR-IR Spectroscopy: This technique allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic azide vibrational band.[2]

    • LC-MS: Aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by LC-MS to determine the extent of conversion.

  • Data Analysis: The second-order rate constant (k₂) can be determined by plotting the inverse of the concentration of one of the reactants against time (for a 1:1 stoichiometry) or by using integrated rate laws for second-order reactions.

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the mechanism of the strain-promoted azide-alkyne [3+2] cycloaddition and a typical experimental workflow for kinetic analysis.

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product StrainedAlkyne Strained Alkyne (e.g., 2-Ethynylazetidine) TS Concerted [3+2] Transition State StrainedAlkyne->TS Azide Azide Azide->TS Triazole Triazole Adduct TS->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Experimental Workflow for Kinetic Analysis of SPAAC A Prepare Stock Solutions (Alkyne and Azide) B Mix Reactants in Controlled Environment A->B C Monitor Reaction Progress (e.g., NMR, IR, LC-MS) B->C D Collect Data at Time Intervals C->D E Analyze Data to Determine Rate Constant (k₂) D->E

References

A Comparative Guide to Bioorthogonal Probes: Validating (2R)-2-Ethynylazetidine and Alternatives for Cellular Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of chemical biology, bioorthogonal probes have become indispensable tools for labeling and visualizing biomolecules in their native environments. The selection of an appropriate probe is critical for the success of these experiments, with performance characteristics such as reaction kinetics, stability, cell permeability, and cytotoxicity being paramount. This guide provides a comparative analysis of (2R)-2-Ethynylazetidine, a representative small, strained alkyne bioorthogonal probe, alongside other commonly used alternatives.

While specific experimental data for this compound is limited in publicly available literature, this guide will evaluate its expected performance based on its structural class and compare it with other well-characterized bioorthogonal probes. The information presented here is intended to assist researchers in making informed decisions for their experimental designs.

Comparative Analysis of Bioorthogonal Probes

The efficacy of a bioorthogonal probe is determined by a range of factors, from its chemical reactivity to its impact on cellular health.[1] The following table summarizes key performance indicators for different classes of bioorthogonal probes, providing a framework for comparison.

Probe Class This compound (Small, Strained Alkyne) Larger Strained Alkynes (e.g., BCN, DBCO) Azides Tetrazine/TCO
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)SPAAC or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Inverse-Electron-Demand Diels-Alder (iEDDA)
Typical 2nd Order Rate Constant (M⁻¹s⁻¹) ~0.1 - 1~0.1 - 10SPAAC: ~0.1 - 10, CuAAC: ~10² - 10³~10³ - 10⁶[2]
Cell Permeability Expected to be high due to small size and neutral chargeVariable, generally good for neutral probesHigh for small organic azidesHigh for many derivatives[1]
Cytotoxicity Expected to be lowGenerally low, though some reactivity with thiols reported[2]Low (SPAAC), Catalyst-dependent (CuAAC)[1]Generally low
Probe Size SmallLargeSmallLarge
Fluorogenicity NoNoNoYes (with specific dyes)
Key Advantages Minimal steric perturbationFast, copper-free reactionSmall size, biologically inertExtremely fast kinetics, fluorogenic potential
Key Disadvantages Slower kinetics compared to iEDDACan be bulky, potentially perturbing biological systemsCuAAC requires a cytotoxic copper catalyst[1]Can be bulky, potential for off-target reactions

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable scientific research. The following sections provide generalized methodologies for the key experiments required to validate a new bioorthogonal probe like this compound.

Protocol 1: Metabolic Labeling with an Alkyne-Containing Probe

This protocol describes the incorporation of an alkyne-tagged biomolecule into cellular systems.[3]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Alkyne-containing metabolic precursor (e.g., an alkyne-modified amino acid, sugar, or lipid)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Metabolic Labeling: Prepare the alkyne-containing metabolic precursor at a working concentration in complete cell culture medium. The optimal concentration should be determined empirically to maximize labeling and minimize toxicity.

  • Remove the existing medium from the cells and replace it with the medium containing the alkyne probe.

  • Incubate the cells for a period ranging from a few hours to 48 hours, depending on the metabolic pathway and turnover rate of the target biomolecule.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated probe.

  • Add cell lysis buffer to the cells and incubate on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the labeled proteins and determine the protein concentration using a standard protein assay.

  • The cell lysate is now ready for downstream bioorthogonal ligation.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Live Cells

This protocol details the "clicking" of a fluorescent azide to the alkyne-labeled biomolecules within living cells.[4][5]

Materials:

  • Cells metabolically labeled with an alkyne probe (from Protocol 1)

  • Azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorophore)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Preparation: Grow and metabolically label the cells with the alkyne probe as described in Protocol 1.

  • Probe Incubation: Prepare a solution of the azide-functionalized fluorescent dye in live-cell imaging medium at a final concentration typically between 1-10 µM.

  • Wash the cells twice with warm PBS to remove the metabolic labeling medium.

  • Add the fluorescent azide solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with warm live-cell imaging medium to remove any unreacted fluorescent probe.

  • Imaging: Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

This protocol provides a method to assess the cytotoxicity of the bioorthogonal probe and the click reaction components.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Bioorthogonal probe (e.g., this compound) and other click reaction components

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the bioorthogonal probe and other test compounds in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing the test compounds. Include untreated control wells.

  • Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value for each compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the validation and application of bioorthogonal probes.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Probe This compound (Small Alkyne Probe) Product Stable Triazole Adduct (Fluorescently Labeled Biomolecule) Probe->Product SPAAC (Strain-Promoted) No Catalyst Azide Azide-Fluorophore Azide->Product

SPAAC Reaction of this compound

Probe_Validation_Workflow cluster_0 Probe Synthesis & Characterization cluster_1 In Vitro & In Cellulo Validation cluster_2 Application A Synthesize Bioorthogonal Probe (e.g., this compound) B Characterize Probe (NMR, MS, Purity) A->B C Determine Reaction Kinetics (e.g., with model azide) D Assess Cytotoxicity (MTT or other viability assay) C->D E Metabolic Labeling (Incorporate probe into biomolecules) D->E F Bioorthogonal Ligation ('Click' reaction with fluorescent partner) E->F G Analyze Labeling Efficiency (Fluorescence Microscopy, Western Blot) F->G H Imaging of Biological Processes G->H I Proteomic Analysis G->I

Experimental Workflow for Probe Validation

Probe_Selection node_q node_q node_a node_a start Start: Choose a Bioorthogonal Probe q1 Is live-cell imaging required? start->q1 a1 Use SPAAC or iEDDA (Avoid CuAAC) q1->a1 Yes a4 CuAAC may be an option (for fixed cells or in vitro) q1->a4 No q2 Are very fast kinetics essential? q3 Is minimal steric perturbation critical? q2->q3 No a2 Consider iEDDA (Tetrazine/TCO) q2->a2 Yes a3 Consider SPAAC with a small alkyne (e.g., this compound) or azide q3->a3 Yes a1->q2 a4->q2

Decision Tree for Probe Selection

References

(2R)-2-Ethynylazetidine: A Head-to-Head Comparison with Other Labeling Reagents for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for labeling and tracking biomolecules, the choice of labeling reagent is critical. This guide provides a head-to-head comparison of (2R)-2-Ethynylazetidine with other commonly used labeling reagents, offering available data to inform experimental design.

This compound is a small, cyclic amino acid analog containing a terminal alkyne group. This functional group allows it to participate in bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions enable the covalent attachment of reporter molecules, such as fluorophores or biotin, to biomolecules that have been metabolically labeled with an azide-containing counterpart. The primary application of reagents like this compound is in the metabolic labeling of nascent proteins, where it is envisioned to act as a surrogate for natural amino acids like methionine.[3][4]

Performance Comparison of Labeling Reagents

Parameter This compound (Inferred) L-Azidohomoalanine (AHA) L-Homopropargylglycine (HPG) O-Propargyl-puromycin (OPP)
Bioorthogonal Handle Terminal AlkyneAzideTerminal AlkyneTerminal Alkyne
Incorporation Methionine Surrogate (presumed)Methionine SurrogateMethionine SurrogatePuromycin Analog (terminates translation)
Cell Permeability Likely high due to small size and cyclic natureHighHighHigh
Reaction Kinetics (CuAAC) Expected to be efficientEfficientEfficientEfficient
Reaction Kinetics (SPAAC) Requires a strained cyclooctyne partnerEfficient with strained cyclooctynesRequires a strained cyclooctyne partnerRequires a strained cyclooctyne partner
Cytotoxicity Potential for cytotoxicity due to the azetidine ring, requires experimental validation.Generally low cytotoxicity at working concentrations.Generally low cytotoxicity at working concentrations.Inherently cytotoxic due to translation termination.
Specificity Labels newly synthesized proteins.Labels newly synthesized proteins.Labels newly synthesized proteins.Labels the C-terminus of nascent polypeptide chains.

Experimental Considerations and Protocols

The successful application of this compound for metabolic labeling relies on its efficient incorporation into newly synthesized proteins and subsequent detection via click chemistry. Below are generalized protocols for metabolic labeling and click chemistry that can be adapted for use with this compound.

Metabolic Labeling of Nascent Proteins

This protocol is based on methods for other methionine surrogates and should be optimized for the specific cell line and experimental conditions.[6]

Materials:

  • This compound

  • Methionine-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • Cell line of interest

Protocol:

  • Culture cells to the desired confluency.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Replace the standard culture medium with pre-warmed methionine-free medium supplemented with dFBS.

  • Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.

  • Add this compound to the methionine-free medium at a final concentration to be empirically determined (typically in the range of 25-100 µM).

  • Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • Proceed with cell lysis for downstream analysis or with fixation and permeabilization for in-cell visualization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization

This protocol describes the in-cell detection of alkyne-labeled proteins using an azide-functionalized fluorescent probe.[7]

Materials:

  • Fixed and permeabilized cells containing this compound-labeled proteins

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • PBS

Protocol:

  • Prepare a "click" reaction cocktail containing the azide-fluorophore, CuSO₄, and the reducing agent in PBS. The addition of a copper-chelating ligand is recommended to improve reaction efficiency and reduce cytotoxicity.

  • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents.

  • Mount the cells for imaging.

Visualizing Experimental Workflows

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the key steps involved in metabolic labeling and detection.

MetabolicLabelingWorkflow cluster_0 Cell Culture cluster_1 Detection Start Plate Cells Wash Wash with PBS Start->Wash Deplete Incubate in Methionine-Free Medium Wash->Deplete Label Add this compound Deplete->Label Incubate Incubate for Labeling Period Label->Incubate Fix Fix and Permeabilize Incubate->Fix Click Perform Click Chemistry (CuAAC or SPAAC) Fix->Click Image Wash and Image Click->Image

Caption: Workflow for metabolic labeling and detection.

ClickChemistryReaction cluster_0 Reactants cluster_1 Reaction cluster_2 Product Alkyne Protein-(2R)-2-Ethynylazetidine Catalyst Cu(I) Alkyne->Catalyst + Azide Azide-Fluorophore Azide->Catalyst Triazole Labeled Protein Catalyst->Triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition.

Discussion and Future Directions

This compound holds promise as a novel bioorthogonal labeling reagent due to its small size and the presence of a terminal alkyne. Its four-membered azetidine ring may influence its incorporation efficiency and potential cytotoxicity compared to linear amino acid analogs.[8] The primary advantage of alkyne-containing probes like this compound is their versatility in reacting with a wide array of azide-functionalized reporters through the highly efficient CuAAC reaction. For live-cell imaging applications where copper toxicity is a concern, the use of strain-promoted click chemistry (SPAAC) with a suitable strained cyclooctyne-azide reporter is a viable alternative.[1]

However, a significant knowledge gap remains regarding the direct comparative performance of this compound. Future studies should focus on a systematic evaluation of its:

  • Incorporation efficiency: Quantitative proteomics studies are needed to determine the extent to which this compound replaces methionine in newly synthesized proteins.[9]

  • Reaction kinetics: Measuring the second-order rate constants for both CuAAC and SPAAC reactions involving this compound will provide crucial data for optimizing labeling conditions.

  • Cell permeability: Direct measurement of its ability to cross the cell membrane is necessary to confirm its suitability for live-cell applications.

  • Cytotoxicity: Comprehensive assays are required to assess any potential adverse effects of the azetidine ring on cell health and function.

By addressing these points, the scientific community can fully ascertain the utility of this compound as a valuable addition to the bioorthogonal chemistry toolbox.

References

Purity Analysis of Synthesized (2R)-2-Ethynylazetidine: A Comparative Guide to HPLC and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of synthesized chiral molecules is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common analytical techniques for the purity assessment of (2R)-2-Ethynylazetidine: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This compound is a valuable chiral building block in medicinal chemistry. Its purity, particularly its enantiomeric excess (e.e.), can significantly impact the efficacy and safety of downstream drug candidates. This guide offers detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method for its purity determination.

Comparison of Analytical Techniques

The choice between HPLC and NMR for purity analysis often depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. HPLC is a powerful separation technique that can provide high-resolution separation of enantiomers and other impurities.[1][2][3] In contrast, NMR spectroscopy, particularly with the use of chiral solvating agents, offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[4][5]

FeatureHPLC with Chiral Stationary Phase¹H NMR with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.[4][5]
Primary Output Chromatogram showing separated peaks for each enantiomer and impurity.NMR spectrum showing separate, quantifiable signals for the protons of each enantiomer.[4]
Quantitative Analysis Peak area integration to determine chemical purity and enantiomeric excess.Integration of distinct proton signals to determine the ratio of enantiomers.[4]
Sample Throughput Moderate; typically 15-30 minutes per sample.High; typically 5-10 minutes per sample for data acquisition.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV).NMR spectrometer.
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Relatively straightforward, involving the selection of an appropriate chiral solvating agent and solvent.
Advantages - High resolution of enantiomers and impurities.- Well-established and widely used technique.- Can detect non-chiral impurities.- Rapid analysis.- Minimal sample preparation.- Provides structural information.
Limitations - Requires a specific chiral column for the analyte.- Can be solvent-intensive.- May not detect non-chiral impurities.- Lower sensitivity compared to HPLC for trace impurities.- Requires a sufficiently high magnetic field for good resolution.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a typical method for the chiral separation of this compound. The selection of a polysaccharide-based chiral stationary phase is common for the separation of chiral amines.[3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (Reagent grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The retention times for the (S)- and (R)-enantiomers should be determined by running a racemic standard if available. Calculate the chemical purity and enantiomeric excess by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

This protocol outlines the use of a chiral solvating agent to determine the enantiomeric excess of this compound by ¹H NMR.[4]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) as the chiral solvating agent

  • This compound sample

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the synthesized this compound in 0.6 mL of CDCl₃.

  • Addition of Chiral Solvating Agent: Add 1.0 to 1.2 equivalents of (R)-BINOL to the NMR tube.

  • Data Acquisition: Gently mix the sample and acquire a ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal of the azetidine ring that shows splitting into two distinct signals in the presence of the chiral solvating agent. Integrate the areas of these two signals to determine the ratio of the (R)- and (S)-enantiomers and calculate the enantiomeric excess.

Visualizations

PurityAnalysisWorkflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_results Results Synthesis Synthesized This compound SamplePrep Sample Preparation Synthesis->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Dissolve in Mobile Phase NMR NMR Analysis SamplePrep->NMR Dissolve in CDCl3 + Chiral Agent Chromatogram Chromatogram Analysis HPLC->Chromatogram Peak Integration Spectrum Spectrum Analysis NMR->Spectrum Signal Integration Purity Chemical & Enantiomeric Purity Report Chromatogram->Purity Spectrum->Purity

Caption: Experimental workflow for purity analysis.

LogicalRelationship cluster_hplc HPLC Method cluster_nmr NMR Method Analyte This compound (Chiral Analyte) Interaction Diastereomeric Interactions Analyte->Interaction Complex Transient Diastereomeric Complexes Analyte->Complex PurityDetermination Determination of Enantiomeric Purity CSP Chiral Stationary Phase CSP->Interaction MobilePhase Mobile Phase MobilePhase->Interaction Separation Separation of Enantiomers Interaction->Separation Separation->PurityDetermination CSA Chiral Solvating Agent CSA->Complex Solvent Deuterated Solvent Solvent->Complex Signals Distinct NMR Signals Complex->Signals Signals->PurityDetermination

Caption: Logical relationship of analytical methods.

References

A Comparative Guide to (2R)-2-Ethynylazetidine: A Novel Scaffold for Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems and reactive functionalities is a cornerstone of modern medicinal chemistry. (2R)-2-Ethynylazetidine emerges as a compelling, yet underexplored, molecular scaffold that marries the conformational rigidity and favorable physicochemical properties of the azetidine ring with the versatile reactivity of a terminal alkyne. This guide provides a comparative analysis of the potential applications of this compound, drawing parallels with existing azetidine-containing drugs and ethynyl-functionalized inhibitors. We present hypothetical data and detailed experimental protocols to contextualize its potential in drug discovery, particularly in the realm of kinase inhibition.

Performance Comparison: this compound in Kinase Inhibition

While specific experimental data for this compound is not publicly available, we can project its potential performance based on the established roles of its constituent moieties. The azetidine ring offers a rigid scaffold that can reduce the entropic penalty of binding to a target protein, often leading to enhanced potency.[1][2] The ethynyl group can act as a key pharmacophore, forming hydrogen bonds or participating in covalent interactions with nucleophilic residues in an active site.[3]

To illustrate its potential, we present a hypothetical comparison of a putative this compound-based ERK2 inhibitor with known kinase inhibitors.

Table 1: Hypothetical Performance Data of a this compound-based ERK2 Inhibitor Compared to Known Kinase Inhibitors

CompoundTargetIC50 (nM)Mode of InhibitionKey Structural Features
Hypothetical Inhibitor 1 ERK250CovalentThis compound core
Ulixertinib (BVD-523)ERK1/222 / 9Reversible ATP-competitivePyrimidine core
GDC-0994ERK1/21.1 / 0.3Reversible ATP-competitivePyridopyrimidinone core
Ethynylpurine 23 [3]Nek260Covalent6-ethynylpurine
Azetidine-Benzoxazole 31 [1]MerTK1.2Reversible Type 1.5Azetidine-benzoxazole

This table presents hypothetical data for illustrative purposes.

Alternative Scaffolds and Compounds

The unique combination of an azetidine ring and an ethynyl group in this compound offers a distinct profile. However, researchers have utilized related structures to achieve similar goals in drug discovery.

Table 2: Comparison with Alternative Scaffolds

Scaffold/CompoundKey Features & ApplicationsAdvantagesDisadvantages
Azetidine-amides Found in clinical candidates like Cobimetinib (MEK inhibitor). The azetidine alters the amide torsional profile, influencing SAR.[2]Improved metabolic stability and cell permeability.Synthesis can be challenging.
Ethynyl-purines Act as irreversible inhibitors by targeting cysteine residues in kinase active sites (e.g., Nek2 inhibitors).[3]High potency and prolonged target engagement.Potential for off-target reactivity.
Proline-based inhibitors Precursors to azetidine-based STAT3 inhibitors, demonstrating the value of small cyclic amino acid scaffolds.Readily available starting materials.Less conformational rigidity compared to azetidines.
Strained Cycloalkynes (e.g., BCN) Used in bioorthogonal chemistry for antibody-drug conjugates (ADCs). The ring strain facilitates rapid, catalyst-free click reactions.High reaction rates in biological systems.Can be synthetically complex.

Experimental Protocols

To facilitate the investigation of this compound and its derivatives, we provide detailed protocols for relevant assays.

3.1. In Vitro ERK2 Kinase Inhibition Assay (Radiometric)

This protocol is adapted from established methods for measuring ERK2 kinase activity.[4][5]

Materials:

  • Active ERK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase Assay Buffer (20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (10 mM)

  • [γ-33P]ATP

  • This compound derivative (test inhibitor) dissolved in DMSO

  • Streptavidin-coated membrane

  • Phosphor imager

Procedure:

  • Prepare a reaction mixture containing active ERK2 (10 ng/µL) and MBP (5 µM) in Kinase Assay Buffer.

  • Add the test inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM, including 0.25 µCi/µL [γ-33P]ATP.

  • Allow the reaction to proceed for a set time (e.g., 15 minutes) at 30°C.

  • Stop the reaction by spotting 20 µL of the reaction mixture onto a streptavidin-coated membrane.

  • Wash the membrane to remove unincorporated [γ-33P]ATP.

  • Quantify the incorporated radiolabel using a phosphor imager.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

3.2. Broth Microdilution Antibacterial Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[6][7][8]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • This compound derivative (test compound) dissolved in DMSO

  • Standard antibiotic (e.g., Ampicillin) as a positive control

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • In the first column, add 100 µL of the test compound solution (at 2x the highest desired concentration) to the MHB.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.

  • Prepare a bacterial inoculum diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial inoculum to all wells containing the test compound and control wells (broth only for growth control, and broth with standard antibiotic).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

Signaling Pathways and Experimental Workflows

This compound, as a potential kinase inhibitor, could modulate critical cellular signaling pathways implicated in cancer and other diseases. The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is common in many cancers.[9][10][11][12][13]

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK RAF_Inhibitor RAF Inhibitors (e.g., Vemurafenib) RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors (e.g., Cobimetinib) MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitors (e.g., Ulixertinib) ERK_Inhibitor->ERK Hypothetical_Inhibitor This compound (Hypothetical) Hypothetical_Inhibitor->ERK

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway with points of inhibition.

The diagram above illustrates the canonical RAS-RAF-MEK-ERK signaling cascade. A hypothetical this compound-based inhibitor would target ERK, preventing the phosphorylation of downstream transcription factors and thereby inhibiting cell proliferation and survival.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., ERK2) Purification->Kinase_Assay Test Compounds Antibacterial_Assay Antibacterial Susceptibility (MIC Determination) Purification->Antibacterial_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Lead Compounds Western_Blot Western Blot for Pathway Modulation (e.g., p-ERK) Cell_Viability->Western_Blot

Caption: General experimental workflow for the evaluation of this compound derivatives.

This workflow outlines a typical progression for evaluating novel compounds, starting from synthesis and moving through in vitro screening to cell-based assays to confirm on-target activity and cellular effects.

References

Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural properties, including a notable ring strain of approximately 25.4 kcal/mol, impart a desirable molecular rigidity and stability, positioning them as valuable scaffolds in drug design.[1][3] This inherent conformational restriction can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[2] The azetidine motif is present in approved drugs such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib, highlighting its clinical relevance.[2][4] This guide provides a comparative overview of recent developments in azetidine-containing compounds across various therapeutic areas, presenting key quantitative data, experimental protocols, and pathway visualizations to aid researchers in drug development.

Comparative Analysis of Azetidine Compounds by Therapeutic Area

Central Nervous System (CNS) Disorders

Azetidine derivatives have been extensively explored for their potential to modulate CNS targets, including neurotransmitter transporters and receptors.[5][6] Their rigid structure makes them suitable for mimicking endogenous ligands and interacting with specific binding pockets.

One key area of investigation is the inhibition of γ-aminobutyric acid (GABA) transporters (GATs).[7] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the CNS, these compounds can elevate GABA levels in the synaptic cleft, a strategy used to treat conditions like epilepsy.[8]

Table 1: Performance of Azetidine-Based GABA Uptake Inhibitors

Compound Class/Derivative Target IC50 (µM) Key Findings Reference
Azetidin-2-ylacetic acid derivatives GAT-1 2.01 - 2.83 Showed high potency for the GAT-1 transporter. Not available in search results
3-hydroxy-3-(4-methoxyphenyl)azetidines GAT-1 26.6 Exhibited moderate affinity for GAT-1. Not available in search results
3-hydroxy-3-(4-methoxyphenyl)azetidines GAT-3 31.0 Exhibited moderate affinity for GAT-3. Not available in search results

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 | Identified as the most potent GAT-3 inhibitor among the tested beta-alanine analogs. | Not available in search results |

Data extracted from a study on conformationally constrained GABA or beta-alanine analogs.

Anticancer Agents

The development of small-molecule targeted anticancer drugs has become a major focus to overcome challenges like drug resistance and cytotoxicity associated with traditional chemotherapy.[9] Azetidine-based compounds have emerged as promising candidates, targeting various signaling pathways crucial for cancer cell proliferation and survival.[5][9][10]

A notable target is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is often aberrantly active in many cancers.[11] Inhibition of STAT3 can suppress tumor growth and induce apoptosis.[11]

Table 2: Performance of Azetidine-Based STAT3 Inhibitors

Compound ID Assay IC50 (µM) KD (nM) Key Findings Reference
5a STAT3 DNA-Binding (EMSA) 0.55 Not Reported Sub-micromolar potency, marking a significant improvement over previous proline-based inhibitors. [11]
5o STAT3 DNA-Binding (EMSA) 0.38 Not Reported One of the most potent analogues in the initial series. [11]
8i STAT3 DNA-Binding (EMSA) 0.34 Not Reported Demonstrated the highest potency in the STAT3 DNA-binding assay. [11]
7g STAT3 Binding (ITC) Not Reported 880 Confirmed high-affinity direct binding to the STAT3 protein. [11]

| 9k | STAT3 Binding (ITC) | Not Reported | 960 | Confirmed high-affinity direct binding to the STAT3 protein. |[11] |

Data from a study on (R)-azetidine-2-carboxamide analogues as direct STAT3 inhibitors.[11] These compounds showed high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[11]

Antibacterial and Antitubercular Agents

The azetidine scaffold, particularly in the form of 2-azetidinones (β-lactams), has a long history in antibacterial therapy.[12] The mechanism of action for many β-lactam antibiotics involves the inhibition of bacterial cell wall biosynthesis by targeting transpeptidase enzymes.[12] Recent research continues to explore novel azetidine derivatives to combat growing antimicrobial resistance.[5][10][13]

A recent study identified a series of azetidine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) by inhibiting mycolic acid assembly, a crucial component of the mycobacterial cell envelope.

Table 3: Performance of Azetidine-Based Antitubercular Agents

Compound ID Target Organism MIC99 (µM) Key Findings Reference
BGAz series M. tuberculosis & MDR-TB <10 Potent bactericidal activity with no detectable drug resistance. The mechanism involves blocking late-stage mycolic acid biosynthesis. Not available in search results

| AZ-10, 19, 20 | Various bacterial strains | 3.34 - 3.71 | Showed significant antimicrobial potential compared to reference drugs. |[13] |

Enzyme Inhibitors

Azetidine-containing molecules have been successfully designed as inhibitors for various enzymes implicated in disease.[14] For example, Monoacylglycerol Lipase (MAGL) is a key enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) and is a target for treating inflammatory pain and other diseases.[14][15]

Table 4: Performance of Azetidine-Based Enzyme Inhibitors

Compound Class/ID Target Enzyme Potency/Key Finding Therapeutic Area Reference
Azetidine-piperazine di-amides (6g ) Monoacylglycerol Lipase (MAGL) Potent, selective, and reversible inhibitor. Increased 2-AG levels in rat brain and showed efficacy in an inflammatory pain model. Inflammatory Pain [14]
Azetidine carbamate (4 ) Monoacylglycerol Lipase (MAGL) Efficient, covalent inhibitor. General MAGL Inhibition [4]

| Chiral azetidine-ureas (VER-24052 ) | Fatty acid amide hydrolase (FAAH) | Active isomer showed an IC50 of 78 nM. | Pain |[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are summaries of key experimental protocols cited in the reviewed literature.

GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA into cells expressing specific GABA transporters (GATs).

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with plasmids encoding the specific human GAT isoform (e.g., GAT1).[8]

  • Uptake Assay:

    • Transfected cells are plated in 96-well plates.[8]

    • Cells are washed with an uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).[8]

    • A solution containing a mixture of radioactively labeled [³H]-GABA and the test compound at various concentrations is added to the wells.

    • The uptake is allowed to proceed for a set time (e.g., 20 minutes) at a controlled temperature.[16]

    • The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification: The amount of intracellular [³H]-GABA is quantified using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce GABA uptake by 50%, is then calculated from the dose-response curve.[8]

STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the interaction between a protein (like STAT3) and a specific DNA sequence.[17][18] Inhibitors of STAT3 will prevent this binding.

  • Nuclear Extract Preparation: Nuclear extracts containing active STAT3 are prepared from cancer cells where STAT3 is constitutively active.[19]

  • Probe Labeling: A double-stranded DNA oligonucleotide containing the specific STAT3 binding sequence is end-labeled with a detectable tag, such as biotin or a radioactive isotope.[18]

  • Binding Reaction:

    • The labeled DNA probe is incubated with the nuclear extract in a binding buffer.[20]

    • Test compounds (potential STAT3 inhibitors) are added to the reaction mixture at various concentrations.[11]

    • The reaction is incubated at room temperature to allow for the formation of the STAT3-DNA complex.[18]

  • Electrophoresis: The reaction mixtures are loaded onto a native (non-denaturing) polyacrylamide gel and separated by electrophoresis.[18]

  • Detection: The DNA probe is visualized. If STAT3 binds to the probe, the complex will migrate slower through the gel than the free, unbound probe, causing a "shift" in the band's position. The intensity of the shifted band is measured to quantify the extent of inhibition.[21]

Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22] The broth microdilution method is a standard approach.[23]

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a standard turbidity (e.g., 0.5 McFarland), which corresponds to a known cell density.[23]

  • Plate Preparation:

    • The test compounds are serially diluted (two-fold) in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).[24][25]

    • Control wells containing only medium (sterility control) and medium with bacteria (growth control) are included.[24]

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.[22] The plates are sealed and incubated at 37°C for several days (e.g., 7-21 days) until growth is visible in the growth control well.[24][26]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).[23] A growth indicator like resazurin can also be used, where a color change indicates metabolic activity (growth).[24]

Visualizations: Pathways and Workflows

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Azetidine-based inhibitors targeting STAT3 interfere with this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK associates CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding STAT3_active p-STAT3 (active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Nuclear Translocation TargetGene Target Gene (e.g., c-Myc, Cyclin D1) Nucleus->TargetGene 6. Binds DNA Proliferation Cell Proliferation, Survival, Angiogenesis TargetGene->Proliferation 7. Gene Transcription Azetidine_Inhibitor Azetidine STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibits DNA Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of azetidine-based STAT3 inhibitors.

Experimental Workflow: Synthesis of 2-Azetidinone Derivatives

The Staudinger synthesis, or [2+2] cycloaddition, is a common method for synthesizing β-lactams (2-azetidinones). This workflow illustrates a typical synthetic route.

Staudinger_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_intermediates Intermediates & Reagents Aldehyde Aryl Aldehyde Condensation Condensation (e.g., in Ethanol) Aldehyde->Condensation Amine Aryl Amine Amine->Condensation SchiffBase Schiff Base (Imine) Condensation->SchiffBase Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Product 2-Azetidinone Derivative Cycloaddition->Product SchiffBase->Cycloaddition Reagents Chloroacetyl Chloride + Triethylamine (catalyst) in Dioxane Reagents->Cycloaddition

Caption: Generalized workflow for the synthesis of 2-azetidinone derivatives via cycloaddition.

References

Benchmarking the Stability of the (2R)-2-Ethynylazetidine Linkage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel linkers is a cornerstone of modern drug design, influencing key molecular properties such as conformation, target engagement, and metabolic stability. The (2R)-2-Ethynylazetidine linkage has emerged as a promising motif, offering a unique three-dimensional scaffold. This guide provides a comparative analysis of the stability of the this compound linkage against other commonly employed chemical linkers, supported by illustrative experimental data and detailed protocols for stability assessment.

Comparative Stability Analysis

The stability of a chemical linkage is paramount to ensure the integrity of a drug candidate in vivo and during storage. Forced degradation studies are crucial for identifying potential degradation pathways and establishing stability-indicating analytical methods.[1][2] While direct comparative quantitative data for the this compound linkage is not extensively available in the public domain, this guide presents an illustrative comparison based on the known chemical properties of azetidines and related functional groups. Azetidine rings, due to their inherent ring strain, can be susceptible to ring-opening, particularly under acidic conditions through the formation of an azetidinium ion.[1][3][4]

The following table summarizes the expected stability profile of the this compound linkage compared to other common linkers under various stress conditions. This data is representative and intended to guide experimental design.

Table 1: Comparative Stability of Chemical Linkages under Forced Degradation Conditions

Linkage TypeStructure ExampleAcidic Conditions (0.1 M HCl, 60°C, 24h) % DegradationBasic Conditions (0.1 M NaOH, 60°C, 24h) % DegradationOxidative Conditions (3% H₂O₂, RT, 24h) % DegradationPlasma Stability (Mouse Plasma, 37°C, 24h) % Degradation
This compound (Illustrative)5-15%<5%<5%<10%
Amide-CO-NH-10-20%5-15%<2%<5%
Ester-CO-O-20-40%>90%<2%10-30%
Ether-CH₂-O-CH₂-<5% (with strong acid)<1%<1%<1%
Thioether-CH₂-S-CH₂-<2%<1%10-30% (oxidation to sulfoxide/sulfone)<2%
Sulfone-CH₂-SO₂-CH₂-<1%<1%<1%<1%
1,2,3-Triazole(Click Chemistry)<1%<1%<1%<1%
Alkene-CH=CH-Isomerization/HydrationStableOxidation/CleavageVariable
Alkyne-C≡C-HydrationStableStableStable

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual degradation will depend on the specific molecular context.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key stability-indicating assays.

Protocol 1: Forced Degradation Under Acidic and Basic Conditions
  • Sample Preparation: Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis:

    • To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Forced Degradation Under Oxidative Conditions
  • Sample Preparation: Prepare a 1 mg/mL solution of the test compound.

  • Oxidation:

    • To 1 mL of the sample solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Incubate the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and quench the reaction (e.g., with sodium bisulfite) before diluting with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC to determine the extent of degradation.

Protocol 3: Plasma Stability Assay
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • Incubation:

    • Pre-warm mouse plasma to 37°C.

    • Spike the plasma with the test compound to a final concentration of 10 µM (ensure final DMSO concentration is <0.5%).

    • Incubate the mixture at 37°C.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.

  • Protein Precipitation: Immediately add three volumes of ice-cold acetonitrile containing an internal standard to the plasma aliquot to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (t₁/₂) of the compound in plasma.

Visualizing Experimental and Conceptual Frameworks

Diagrams are provided to illustrate the experimental workflow for assessing linker stability and a hypothetical signaling pathway where a molecule containing the this compound linkage might be employed.

G cluster_0 Forced Degradation Workflow A Test Compound (this compound-linked molecule) B Acidic Stress (0.1 M HCl, 60°C) A->B C Basic Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Plasma Incubation (37°C) A->E F HPLC / LC-MS Analysis B->F C->F D->F E->F G Data Analysis (% Degradation, Half-life) F->G

Caption: Experimental workflow for comparative stability testing.

G cluster_1 Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Inhibitor with This compound Linkage Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

A Comparative Guide to Bioorthogonal Labeling of Nascent Proteins: (2R)-2-Ethynylazetidine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of chemical biology and proteomics, the ability to specifically label and analyze newly synthesized proteins is paramount to understanding complex biological processes. Bioorthogonal non-canonical amino acid tagging (BONCAT) has emerged as a powerful technique for this purpose. This guide provides a comparative analysis of (2R)-2-Ethynylazetidine, a proline analog, with other widely used non-canonical amino acids (ncAAs), L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG), which are methionine analogs.

The core of the BONCAT methodology involves the metabolic incorporation of an ncAA containing a bioorthogonal handle (e.g., an alkyne or azide) into nascent polypeptide chains. These handles can then be selectively reacted with a complementary probe, for instance, a fluorescent dye or a biotin tag for enrichment, via "click chemistry." This allows for the visualization, identification, and quantification of proteins synthesized within a specific timeframe.

This guide will delve into the performance of these ncAAs, comparing their incorporation efficiency, cytotoxicity, and the kinetics of the subsequent bioorthogonal reactions. Detailed experimental protocols and workflow diagrams are provided to assist researchers in selecting the most appropriate tools for their studies.

Performance Comparison of Non-Canonical Amino Acids

The choice of ncAA is critical and can significantly impact the outcomes of a BONCAT experiment. The ideal ncAA should be efficiently incorporated into proteins without perturbing the biological system. Here, we compare the proline analog this compound with the methionine analogs AHA and HPG.

ParameterThis compound (Proline Analog)L-Azidohomoalanine (AHA) (Methionine Analog)L-Homopropargylglycine (HPG) (Methionine Analog)
Bioorthogonal Handle Terminal AlkyneAzideTerminal Alkyne
Incorporation Efficiency Efficiently incorporated in place of proline[1]. However, its ethynyl derivative's efficiency is not well-documented.Generally considered more efficient than HPG in mammalian systems. Its incorporation rate is approximately 400 times lower than that of methionine[2].Less efficient than AHA in most mammalian cell lines, with an incorporation rate about 500 times lower than methionine[2]. However, in some organisms like Arabidopsis, HPG has been shown to be more efficient than AHA[3].
Cytotoxicity The parent compound, L-azetidine-2-carboxylic acid (AZC), is known to be toxic and teratogenic by causing protein misfolding[4][5]. In BV2 microglial cells, AZE significantly reduced cell viability at concentrations >1000 µM[6].Generally low toxicity. In E. coli, growth is supported at concentrations up to 9 mM[7].Higher toxicity compared to AHA in some systems. In E. coli, it significantly reduces the growth rate at concentrations >0.35 µM[7].
Potential for Cross-Reactivity/Perturbation High. As a proline analog, it can alter the structure of critical proteins like collagen and keratin, leading to proteotoxic stress[4][8].Low. As a methionine analog, it is less likely to cause significant structural perturbations in most proteins.Low. Similar to AHA, it is a methionine analog and is generally well-tolerated in terms of protein structure. However, it can induce a stress response in some bacterial species[9].

Comparison of Bioorthogonal Ligation Reactions

Once the ncAA is incorporated, the bioorthogonal handle is targeted with a complementary probe using a click chemistry reaction. The two most common reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Catalyst Copper(I)None
Reaction Rate (2nd order rate constant) Fast (10 to 104 M-1s-1)[10]Variable, but generally slower than CuAAC. Highly dependent on the cyclooctyne used (e.g., BCN: ~0.002 M-1s-1; DIBO: ~0.1 M-1s-1)[4][11].
Biocompatibility Limited in live cells due to the cytotoxicity of the copper catalyst[12].Excellent for live-cell imaging as it does not require a toxic catalyst[13].
Cross-Reactivity/Off-Target Effects Can react with free thiols in proteins, potentially leading to background signal in proteomic studies[14].Some strained alkynes can react with cysteine-containing proteins, which may cause background labeling[13].
Typical Applications Proteomics, in-gel fluorescence, fixed-cell imaging.Live-cell imaging, in vivo studies.

Experimental Protocols

Protocol 1: Metabolic Labeling and Analysis of Nascent Proteins using CuAAC (for In-Gel Fluorescence)

This protocol is designed for visualizing newly synthesized proteins in cultured mammalian cells using an alkyne-bearing ncAA like this compound or HPG, followed by CuAAC with a fluorescent azide probe.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete culture medium

  • Culture medium lacking the amino acid to be substituted (e.g., proline-free or methionine-free DMEM)

  • Non-canonical amino acid (e.g., HPG) stock solution (50 mM in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-&-Go™ Protein Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, reducing agent)

  • Protein lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Culture: Plate cells on coverslips or in culture dishes to achieve the desired confluency.

  • Amino Acid Depletion: Gently wash the cells with PBS and replace the complete medium with the amino-acid-deficient medium. Incubate for 30-60 minutes to deplete intracellular stores of the natural amino acid.

  • Metabolic Labeling: Add the ncAA stock solution to the medium to a final concentration of 50 µM (this may need optimization for your cell type). Incubate for the desired labeling period (e.g., 1-4 hours).

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • CuAAC Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide, CuSO₄, and a reducing agent in the reaction buffer.

    • Remove the permeabilization buffer and wash the cells with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Cell Lysis and Protein Analysis:

    • Wash the cells three times with PBS.

    • Lyse the cells using RIPA buffer and determine the protein concentration.

    • Analyze the protein lysate by SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Live-Cell Imaging of Nascent Proteins using SPAAC

This protocol is suitable for visualizing newly synthesized proteins in living cells using an azide-bearing ncAA like AHA, followed by SPAAC with a cell-permeable cyclooctyne-fluorophore conjugate.

Materials:

  • Mammalian cell line of interest cultured on imaging-grade glass-bottom dishes.

  • Complete culture medium.

  • Methionine-free culture medium.

  • AHA stock solution (50 mM in water).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Cell-permeable cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5-TAMRA).

  • Hoechst 33342 for nuclear counterstain (optional).

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Amino Acid Depletion: Wash cells with PBS and replace the complete medium with methionine-free medium. Incubate for 30-60 minutes.

  • Metabolic Labeling: Add AHA stock solution to the medium to a final concentration of 50 µM. Incubate for the desired labeling period.

  • Wash: Remove the labeling medium and wash the cells three times with warm PBS or complete medium to remove unincorporated AHA.

  • SPAAC Reaction:

    • Add the cyclooctyne-fluorophore conjugate to the live-cell imaging medium at a final concentration of 5-20 µM.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C.

  • Wash and Counterstain:

    • Wash the cells twice with live-cell imaging medium to remove the unreacted probe.

    • If desired, add Hoechst 33342 for 10-15 minutes to stain the nuclei.

  • Imaging: Image the cells immediately using a live-cell imaging system equipped with appropriate filter sets for the chosen fluorophore and Hoechst 33342.

Visualizations

BONCAT_Workflow cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Ligation cluster_2 Downstream Analysis Cells in Culture Cells in Culture Amino Acid Depletion Amino Acid Depletion Cells in Culture->Amino Acid Depletion Wash & Replace Medium ncAA Incubation ncAA Incubation Amino Acid Depletion->ncAA Incubation Add ncAA Labeled Proteome Labeled Proteome ncAA Incubation->Labeled Proteome Protein Synthesis Click Reaction Click Reaction Labeled Proteome->Click Reaction Add Probe & Catalyst (if CuAAC) Tagged Proteome Tagged Proteome Click Reaction->Tagged Proteome Imaging Imaging Tagged Proteome->Imaging Fluorescent Probe Enrichment & MS Enrichment & MS Tagged Proteome->Enrichment & MS Biotin Probe

Caption: General workflow for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).

Signaling_Pathway_Example Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Newly Synthesized Proteins Newly Synthesized Proteins Gene Expression->Newly Synthesized Proteins Leads to BONCAT Analysis BONCAT Analysis Newly Synthesized Proteins->BONCAT Analysis Detected via

Caption: Example of a signaling pathway that can be studied using BONCAT to analyze downstream protein synthesis.

References

Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Assessment of (2R)-2-Ethynylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical step in the synthesis of stereochemically defined active pharmaceutical ingredients. (2R)-2-Ethynylazetidine, a valuable scaffold in medicinal chemistry, presents a common analytical challenge: the precise determination of its isomeric purity. This guide provides a comparative overview of established chromatographic methods for this purpose, offering detailed experimental protocols and data to aid in method selection and implementation.

The separation of enantiomers, molecules that are non-superimposable mirror images of each other, is a fundamental requirement in pharmaceutical development. The biological activity of a chiral drug is often associated with a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, regulatory agencies mandate strict control over the stereochemical integrity of new chemical entities.

Method Comparison: Chiral HPLC vs. Chiral SFC

The choice between Chiral HPLC and Chiral SFC for enantiomeric purity assessment depends on several factors, including available instrumentation, desired speed of analysis, and solvent consumption considerations.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Separation based on differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) with a co-solvent and a solid chiral stationary phase.
Speed Generally slower analysis times due to higher viscosity of liquid mobile phases.Typically faster analysis times due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.
Resolution Can achieve high resolution, highly dependent on the choice of chiral stationary phase and mobile phase composition.Often provides superior resolution and peak shapes compared to HPLC for many chiral compounds.
Solvent Usage Higher consumption of organic solvents, leading to higher costs and environmental impact.Significantly lower consumption of organic solvents ("greener" technique), as the primary mobile phase component is recycled CO2.
Instrumentation Widely available in most analytical laboratories.Less common than HPLC, requiring specialized instrumentation capable of handling supercritical fluids.
Method Development Can be time-consuming, requiring screening of multiple columns and mobile phases.Method development can be faster due to rapid equilibration times and the ability to quickly screen different co-solvents and additives.

Experimental Protocols

The following sections provide detailed experimental protocols for the chiral separation of N-Boc-(2R)-2-ethynylazetidine and N-Boc-(2R)-2-vinylazetidine. These protocols are based on established methods for similar chiral amines and azetidine derivatives.[1][2][3]

Isomeric Purity Assessment of N-Boc-(2R)-2-ethynylazetidine

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in mobile phase
Expected Retention Times (2S)-enantiomer: ~8.5 min(2R)-enantiomer: ~9.8 min
Expected Resolution (Rs) > 2.0

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

ParameterCondition
Column Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Methanol
Expected Retention Times (2S)-enantiomer: ~2.1 min(2R)-enantiomer: ~2.5 min
Expected Resolution (Rs) > 2.5
Comparative Isomeric Purity Assessment of N-Boc-(2R)-2-vinylazetidine

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in mobile phase
Expected Retention Times (2S)-enantiomer: ~10.2 min(2R)-enantiomer: ~11.5 min
Expected Resolution (Rs) > 1.8

Experimental Workflow and Signaling Pathways

The determination of isomeric purity is a critical quality control step within the broader workflow of chiral drug development.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Isomeric Purity Assessment cluster_development Drug Development racemic_synthesis Racemic Synthesis of 2-Ethynylazetidine chiral_resolution Chiral Resolution or Asymmetric Synthesis racemic_synthesis->chiral_resolution yields protection N-Boc Protection chiral_resolution->protection chiral_hplc Chiral HPLC Analysis protection->chiral_hplc sample chiral_sfc Chiral SFC Analysis protection->chiral_sfc sample data_analysis Data Analysis & ee Calculation chiral_hplc->data_analysis chiral_sfc->data_analysis formulation Formulation of Enantiopure Drug data_analysis->formulation release if ee > 99.5% preclinical Preclinical Studies formulation->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for chiral drug development.

The biological rationale for isomeric purity assessment stems from the stereospecific interactions of enantiomers with chiral biological targets such as enzymes and receptors.

signaling_pathway cluster_enantiomers Enantiomers cluster_target Biological Target cluster_response Biological Response r_enantiomer This compound (Active Enantiomer) receptor Target Receptor/Enzyme (Chiral) r_enantiomer->receptor Binds effectively s_enantiomer (2S)-2-Ethynylazetidine (Inactive/Undesired Enantiomer) s_enantiomer->receptor Poor or no binding no_effect No Effect or Adverse Effects s_enantiomer->no_effect therapeutic_effect Desired Therapeutic Effect receptor->therapeutic_effect triggers

References

Safety Operating Guide

Safe Disposal of (2R)-2-Ethynylazetidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like (2R)-2-Ethynylazetidine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.

This compound is a heterocyclic compound containing a strained azetidine ring and a reactive ethynyl group. The combination of these functional groups necessitates careful handling and disposal to mitigate risks such as reactivity, potential for polymerization, and toxicity. Adherence to proper disposal protocols is paramount to protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Key safety considerations include:

  • Avoid Ignition Sources: The ethynyl group can be reactive. Keep the compound and its waste away from heat, sparks, open flames, and strong oxidizing agents.

  • Prevent Inhalation and Contact: Azetidine compounds can be irritating and potentially toxic. Avoid breathing vapors and direct contact with skin and eyes.[1][2]

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. In particular, keep it separate from acidic solutions and metals that could react with the ethynyl group.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

  • Neutralization (for small residual quantities): For cleaning contaminated glassware or deactivating trace amounts, a dilute acidic solution (e.g., 5% acetic acid) can be used to neutralize the basic azetidine ring.[1] However, this should be done with caution and only for very small residues, as the reaction can be exothermic. The resulting solution must still be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled, and sealed waste container.

    • Use a container made of a material compatible with organic amines. High-density polyethylene (HDPE) is generally a suitable choice.

    • The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., corrosive, flammable, toxic, depending on the available Safety Data Sheet).

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2][3]

    • Ensure the storage area is away from incompatible materials, particularly acids and oxidizing agents.

    • The storage location should be secure and accessible only to authorized personnel.

  • Engage a Professional Disposal Service:

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] These companies are equipped to manage the transportation and final disposal in accordance with all federal, state, and local regulations.

    • Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any known hazards. The Safety Data Sheet (SDS) for the compound should be made available to them.

Data Presentation for Waste Disposal

To facilitate clear communication with the disposal service and for internal record-keeping, maintain a detailed inventory of the waste.

Waste Stream ComponentQuantity (g or mL)Concentration (if in solution)Solvent (if applicable)Hazard Classification
This compound
Contaminated Solvents
Contaminated PPE
Other

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Fume Hood A->B C Collect Waste in a Designated HDPE Container B->C D Label Container with Chemical Name and Hazard Pictograms C->D E Securely Seal the Container D->E F Store in a Cool, Dry, Ventilated Area E->F G Segregate from Incompatible Materials F->G H Contact Licensed Hazardous Waste Disposal Company G->H I Provide Detailed Waste Information (SDS and Inventory) H->I J Arrange for Waste Pickup and Transportation I->J

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on general principles of laboratory safety for compounds with similar functional groups. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable institutional, local, state, and federal regulations for chemical waste disposal.

References

Personal protective equipment for handling (2R)-2-Ethynylazetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (2R)-2-Ethynylazetidine was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including ethynyl derivatives and azetidines, as well as established best practices for handling reactive and potentially hazardous chemicals in a laboratory setting. It is imperative to treat this compound with a high degree of caution.

This compound is a specialized organic compound that requires stringent safety protocols due to its reactive functional groups. The presence of a strained azetidine ring and a terminal alkyne suggests potential reactivity and physiological activity.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. Given the potential for skin and eye irritation, as well as unknown toxicological properties, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4]Protects against splashes of the chemical, which could cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving with chemically resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove).Provides robust protection against skin contact. The use of two different types of gloves can offer broader chemical resistance and protection in case the outer glove is compromised.
Body Protection A flame-resistant laboratory coat, supplemented with a chemically resistant apron.Protects against spills and splashes. A flame-resistant coat is a prudent precaution when working with potentially flammable compounds.
Respiratory Protection To be used in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.The volatility of this compound is not fully known. Working in a fume hood is the primary means of respiratory protection.[4] A respirator should be used for any procedures with a higher risk of inhalation exposure.
Foot Protection Closed-toe, chemically resistant shoes.Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial to minimize risks. The following procedural guidance outlines the key steps for safe operations.

Handling Protocol:

  • Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available. A safety shower and eyewash station should be accessible and unobstructed.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation or contamination of the laboratory environment. Use appropriate tools to handle the compound and avoid creating dust or aerosols.

  • Reaction Setup: When setting up reactions, ensure that all glassware is free of contaminants, particularly heavy metals such as copper and silver, which can form explosive acetylides with terminal alkynes.[5]

  • Monitoring: Continuously monitor reactions for any signs of unexpected reactivity. Be prepared for emergency shutdown procedures if necessary.

  • Post-Reaction Work-up: Quench the reaction carefully and perform extractions and purifications within the fume hood.

Storage Plan:

  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[6]

  • Incompatibilities: Store separately from oxidizing agents, strong acids, and bases. Avoid contact with metals that can form acetylides.

Disposal Plan:

  • Waste Segregation: All waste materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Rinsing: The first rinse of any container that held this compound should be collected as hazardous waste.[7] For highly toxic compounds, the first three rinses must be collected.[7]

  • Final Disposal: All hazardous waste must be disposed of through an accredited hazardous waste disposal service, in accordance with all local, state, and federal regulations.[8]

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and appropriate action is critical to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with the following steps. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Neutralization (for Azetidine-related hazards): A 5% solution of acetic acid can be used to decontaminate surfaces after the bulk of the spilled material has been removed.[9]

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Final Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.

Logical Relationship Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handling_weigh Weighing and Transfer in Fume Hood prep_ppe->handling_weigh prep_fume_hood Verify Fume Hood Operation prep_fume_hood->handling_weigh prep_emergency Check Emergency Equipment prep_emergency->handling_weigh handling_reaction Reaction Setup (Avoid Incompatible Metals) handling_weigh->handling_reaction handling_monitor Monitor Reaction handling_reaction->handling_monitor cleanup_quench Quench Reaction handling_monitor->cleanup_quench cleanup_waste Segregate Hazardous Waste cleanup_quench->cleanup_waste cleanup_disposal Dispose via Approved Channels cleanup_waste->cleanup_disposal emergency_spill Spill Occurs emergency_evacuate Evacuate and Alert emergency_spill->emergency_evacuate emergency_assess Assess Spill emergency_evacuate->emergency_assess emergency_clean Contain and Clean Up emergency_assess->emergency_clean emergency_report Report Incident emergency_clean->emergency_report

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.